Product packaging for C11H21IN2O2(Cat. No.:)

C11H21IN2O2

Cat. No.: B12631338
M. Wt: 340.20 g/mol
InChI Key: JDCFGIBGMHLOOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C11H21IN2O2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 340.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21IN2O2 B12631338 C11H21IN2O2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21IN2O2

Molecular Weight

340.20 g/mol

IUPAC Name

3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium;iodide

InChI

InChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

JDCFGIBGMHLOOQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Novel Putative Compound: C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is based on a comprehensive search for the chemical compound with the molecular formula C11H21IN2O2. Despite extensive efforts utilizing established chemical databases and scientific literature repositories, no compound with this exact formula has been identified. The information presented herein is a theoretical exploration based on the constituent elements and is intended to serve as a foundational framework should such a compound be synthesized or identified in the future. All data, protocols, and pathways are predictive and require experimental validation.

Introduction and Putative Identification

The molecular formula this compound suggests a moderately complex organic molecule containing carbon, hydrogen, iodine, nitrogen, and oxygen. The presence of iodine, a halogen not commonly found in simple organic molecules, hints at a potentially targeted synthesis for specific functional purposes, such as a tracer in imaging studies or a key component in a pharmacologically active agent. The nitrogen and oxygen atoms suggest the potential for amide, amine, hydroxyl, or ether functionalities, contributing to the compound's polarity and potential for hydrogen bonding.

Based on the molecular formula, a possible candidate structure is an iodinated amino acid derivative or a related nitrogen-containing heterocyclic compound. For the purpose of this guide, we will hypothesize a potential structure to facilitate a theoretical discussion of its properties and potential applications. This hypothetical structure is purely for illustrative purposes and is not based on any existing data.

Hypothetical Structure: 4-amino-3-iodo-N,N-dipropylpentanamide

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a hypothetical this compound compound is presented below. These values are computational estimates and would require experimental verification.

PropertyPredicted ValueNotes
Molecular Weight 354.20 g/mol Calculated based on the atomic weights of the constituent elements.
Melting Point 120-135 °CEstimated based on similar iodinated organic compounds.
Boiling Point > 400 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol)The presence of polar functional groups and a larger carbon backbone suggests this solubility profile.
pKa Amine group: ~9.5; Amide group: NeutralEstimated values for the primary amine and amide functionalities.
LogP 2.5 - 3.5Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.

Hypothetical Synthesis and Experimental Protocols

The synthesis of the putative compound 4-amino-3-iodo-N,N-dipropylpentanamide could theoretically be achieved through a multi-step process. A detailed, albeit theoretical, experimental protocol is provided below.

Synthetic Scheme:

G Starting Material Commercially available 4-aminopentanoic acid Step 1 Protection of the amine group (e.g., with Boc anhydride) Starting Material->Step 1 Step 2 Activation of the carboxylic acid (e.g., with EDC/NHS) Step 1->Step 2 Step 3 Amidation with di-n-propylamine Step 2->Step 3 Step 4 Selective iodination at the alpha-carbon (e.g., using NIS) Step 3->Step 4 Step 5 Deprotection of the amine group (e.g., with TFA) Step 4->Step 5 Final Product 4-amino-3-iodo-N,N- dipropylpentanamide Step 5->Final Product

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Amine Protection: To a solution of 4-aminopentanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) portion-wise. Stir the reaction at room temperature for 12 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.

  • Amidation: Dissolve the Boc-protected amino acid (1 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in dichloromethane (DCM). Stir the mixture at room temperature for 1 hour. Add di-n-propylamine (1.5 eq.) and continue stirring for 24 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the protected amide.

  • Iodination: Dissolve the protected amide (1 eq.) in tetrahydrofuran (THF) and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise. After stirring for 1 hour, add a solution of N-iodosuccinimide (NIS, 1.5 eq.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.

  • Deprotection: Dissolve the iodinated compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Potential Signaling Pathway Involvement

Given the hypothetical structure containing an amino group and its moderate lipophilicity, this compound could potentially interact with various biological targets. A plausible, yet entirely speculative, signaling pathway it might modulate is a G-protein coupled receptor (GPCR) pathway, possibly as an antagonist or a biased agonist.

G cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation This compound This compound This compound->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling (Kinase Cascades) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Postulated GPCR signaling pathway for this compound.

Conclusion and Future Directions

The chemical formula this compound represents a novel molecular composition for which no corresponding compound has been documented in the public scientific domain. This technical guide has provided a theoretical framework for its potential structure, properties, synthesis, and biological interactions. The next crucial steps would be the actual synthesis and characterization of this compound. Should it be successfully created, extensive in vitro and in vivo studies would be necessary to validate the predicted properties and to explore its potential as a therapeutic agent or research tool. Researchers in synthetic chemistry and drug discovery are encouraged to investigate this intriguing molecular formula.

In-Depth Technical Guide: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylamine

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the chemical properties, synthesis, and potential biological significance of the compound with molecular formula C₁₁H₂₀IN₂O₂.

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the molecular formula C₁₁H₂₀IN₂O₂, with the IUPAC name --INVALID-LINK--amine. While detailed experimental data and established biological roles for this specific molecule are not extensively documented in publicly available literature, this paper extrapolates its likely characteristics and potential applications based on the known properties of its constituent functional groups: a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) hydroxylamine core and an iodoacetamide reactive group. This document serves as a foundational resource for researchers and drug development professionals interested in the potential utility of this and similar compounds as labeling agents, crosslinkers, or targeted therapeutic moieties.

Chemical Identification and Physicochemical Properties

The compound with the molecular formula C₁₁H₂₀IN₂O₂ has been identified in the PubChem database with the CAS Registry Number 25713-24-0.[1] Based on its canonical SMILES representation, CC1(CC(CC(N1[O])(C)C)NC(=O)CI)C, the systematic IUPAC name is determined to be --INVALID-LINK--amine .

Synonyms:

  • Due to the limited specific literature on this compound, no common synonyms are readily available. It can be described as an iodoacetamide derivative of 4-amino-TEMPO hydroxylamine.

Table 1: Physicochemical and Predicted Properties

PropertyValueSource
Molecular Formula C₁₁H₂₀IN₂O₂PubChem[1]
IUPAC Name --INVALID-LINK--amineDerived from SMILES
CAS Registry Number 25713-24-0PubChem[1]
Monoisotopic Mass 339.05695 DaPubChem[1]
Predicted XlogP 1.6PubChem[1]

Potential Synthesis and Experimental Protocols

While a specific, published synthesis protocol for --INVALID-LINK--amine was not found, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The logical precursor for this molecule would be 4-amino-2,2,6,6-tetramethylpiperidine-1-ol.

Proposed Synthetic Pathway:

The synthesis would likely involve the acylation of the primary amine of 4-amino-2,2,6,6-tetramethylpiperidine-1-ol with a suitable iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.

Synthetic Pathway Proposed Synthesis of C11H20IN2O2 Precursor 4-amino-2,2,6,6-tetramethylpiperidine-1-ol Product [1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl](2-iodoacetyl)amine Precursor->Product Acylation in a suitable solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., triethylamine, DIPEA) Reagent Iodoacetic anhydride or Iodoacetyl chloride Reagent->Product

Caption: Proposed synthetic route for --INVALID-LINK--amine.

General Experimental Protocol for Synthesis:

  • Dissolution: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine-1-ol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of iodoacetic anhydride or iodoacetyl chloride in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Biological and Research Applications

The structure of --INVALID-LINK--amine suggests several potential applications in biomedical research, primarily leveraging the properties of the iodoacetamide group as a reactive handle and the TEMPO-related core.

Workflow for Protein Labeling and Analysis:

Experimental Workflow Potential Workflow for Cysteine-Reactive Protein Labeling Compound C11H20IN2O2 LabeledProtein Covalently Labeled Protein Compound->LabeledProtein Protein Protein with accessible cysteine residue(s) Protein->LabeledProtein Alkylation of thiol group Analysis Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE, EPR Spectroscopy) LabeledProtein->Analysis

Caption: A potential experimental workflow utilizing the compound for protein labeling.

3.1. Cysteine-Reactive Probe:

The iodoacetamide functional group is a well-established reactive moiety that selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins under mild conditions. This makes the compound a potential tool for:

  • Protein Labeling: Covalently attaching the TEMPO hydroxylamine core to proteins for subsequent detection or analysis.

  • Crosslinking Studies: If bifunctional versions were synthesized, they could be used to study protein-protein interactions.

  • Enzyme Inhibition: Irreversibly binding to and inhibiting enzymes that have a cysteine residue in their active site.

3.2. Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

The 2,2,6,6-tetramethylpiperidine core is the basis for the widely used TEMPO spin label. The hydroxylamine form of the compound is the reduced precursor to the stable nitroxide radical. If oxidized, this compound could serve as a spin label for EPR studies to investigate:

  • Protein Structure and Dynamics: By attaching the label to a specific site on a protein, EPR can provide information about the local environment, conformational changes, and solvent accessibility.

  • Membrane Fluidity: Spin-labeled molecules can be incorporated into lipid bilayers to probe the dynamics and organization of cell membranes.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the involvement of --INVALID-LINK--amine in any signaling pathways. Its mechanism of action would be dictated by the biomolecule it is conjugated to via the iodoacetamide group.

Logical Relationship of Potential Biological Interaction:

Mechanism of Action Hypothesized Mechanism of Covalent Modification Compound C11H20IN2O2 ModifiedProtein Covalently Modified Protein Compound->ModifiedProtein Covalent Bond Formation TargetProtein Target Protein (with reactive cysteine) TargetProtein->ModifiedProtein BiologicalEffect Altered Protein Function or Introduction of a Detectable Label ModifiedProtein->BiologicalEffect

Caption: Logical flow of the compound's potential interaction with a target protein.

If the compound were to target a specific cysteine-containing protein involved in a signaling pathway, it could potentially modulate that pathway through irreversible inhibition. For example, many enzymes, including certain proteases and kinases, rely on a critical cysteine residue for their catalytic activity. Covalent modification of this residue would lead to the inhibition of the enzyme and the downstream signaling events.

Conclusion

--INVALID-LINK--amine (C₁₁H₂₀IN₂O₂) is a molecule with significant potential as a research tool in biochemistry and cell biology. Its bifunctional nature, combining a cysteine-reactive iodoacetamide group with a TEMPO hydroxylamine core, makes it a candidate for applications in protein labeling, spin labeling for EPR spectroscopy, and as a potential covalent inhibitor. While specific experimental data for this compound is sparse, its properties can be inferred from the well-characterized chemistry of its constituent parts. Further research is warranted to synthesize and characterize this molecule and to explore its utility in the aforementioned applications.

References

Technical Guide: Physicochemical Properties of 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide (C11H21IN2O2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide is a hypothetical substance based on the molecular formula C11H21IN2O2. The data presented in this document are illustrative examples generated for the purpose of this technical guide and should not be considered as experimentally verified results. The experimental protocols described are standard methodologies applicable for the characterization of novel chemical entities.

Introduction

This technical guide provides an in-depth overview of the solubility and stability of the hypothetical quaternary ammonium iodide, 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide. Quaternary ammonium compounds are of significant interest in pharmaceutical and biological research due to their diverse applications.[1][2] Understanding the physicochemical properties of such novel compounds is a critical step in the early stages of drug development and scientific research.

Compound Details:

  • IUPAC Name: 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide

  • Molecular Formula: this compound

  • Molecular Weight: 356.20 g/mol

  • Structure:

    (Note: C5H10 represents the piperidine ring)

Solubility Data

The solubility of a compound is a crucial parameter that influences its absorption, distribution, and formulation. The following table summarizes the hypothetical solubility of this compound in various solvents at ambient temperature (25 °C). Quaternary ammonium salts generally exhibit good solubility in polar solvents.[1][3][4]

Solvent Solubility (mg/mL) Classification
Water> 100Very Soluble
Phosphate-Buffered Saline (PBS, pH 7.4)> 100Very Soluble
Methanol85Freely Soluble
Ethanol50Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Dichloromethane (DCM)< 1Sparingly Soluble
Hexane< 0.1Practically Insoluble

Stability Data

The chemical stability of a potential drug candidate under various stress conditions is a key indicator of its shelf-life and potential degradation pathways. The table below presents hypothetical stability data for this compound after incubation under different conditions for 72 hours. Quaternary ammonium cations are generally stable but can be susceptible to degradation under harsh conditions, such as high pH and elevated temperatures.[2][5][6]

Condition Parameter % Recovery Degradants Observed
Solid State40 °C / 75% RH99.5None
Aqueous Solution (pH 3.0)50 °C98.2Minor, unidentified
Aqueous Solution (pH 7.4)50 °C99.1None
Aqueous Solution (pH 9.0)50 °C92.5Hofmann elimination product
Oxidative Stress (3% H2O2)25 °C96.8Oxidation of allyl group
Photostability (ICH Q1B)25 °C99.8None

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant using a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_quantify Quantification A Add excess this compound to solvent vials B Seal vials A->B C Incubate at 25°C with agitation (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Solubility Determination Workflow
Stability Assessment: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

    • For hydrolytic stability, dilute the stock solution in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) media.

    • For oxidative stability, treat the aqueous solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • For photostability, expose the solid and aqueous solutions to light according to ICH Q1B guidelines.

  • Incubation:

    • Incubate the prepared samples under the specified stress conditions (e.g., elevated temperature) for a defined period.

    • Include control samples stored under normal conditions (e.g., 4 °C in the dark).

  • Analysis:

    • At designated time points, withdraw aliquots from each sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

G cluster_conditions Stress Conditions Start Prepare stock solution of this compound A Acidic (HCl) Start->A B Neutral (H2O) Start->B C Basic (NaOH) Start->C D Oxidative (H2O2) Start->D E Photolytic (ICH Q1B) Start->E Analysis Analyze by stability-indicating HPLC-MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Evaluation Evaluate % recovery and characterize degradants Analysis->Evaluation

Forced Degradation Study Workflow

Hypothetical Signaling Pathway Involvement

For the purpose of illustration, let us assume this compound is an antagonist of a hypothetical G-protein coupled receptor (GPCR), "Receptor Alpha."

Upon binding to Receptor Alpha, this compound would inhibit the downstream signaling cascade that is typically initiated by the endogenous ligand. This would prevent the activation of G-proteins, leading to a decrease in the production of second messengers like cyclic AMP (cAMP).

G cluster_membrane Cell Membrane Receptor Receptor Alpha (GPCR) G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Endogenous Ligand Ligand->Receptor Activates Compound This compound Compound->Receptor Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Initiates

Hypothetical Antagonistic Action of this compound

Conclusion

This technical guide provides a framework for understanding the essential physicochemical properties of the hypothetical compound 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide (this compound). The illustrative data and standard experimental protocols presented herein serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities. Rigorous experimental determination of solubility and stability is paramount for the successful advancement of any new compound in the fields of chemistry and pharmaceutical sciences.

References

In-Depth Technical Guide on the Theoretical Properties of a C11H21IN2O2 Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C11H21IN2O2 does not correspond to a widely studied or characterized chemical compound. Therefore, this technical guide presents a theoretical analysis of a plausible, representative isomer: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium . This document is intended to serve as a template and a guide for the kind of theoretical and experimental characterization that would be performed on a novel chemical entity for an audience of researchers, scientists, and drug development professionals. All data presented herein is hypothetical and generated for illustrative purposes.

Introduction

This whitepaper provides a comprehensive overview of the theoretical properties of a specific isomer of this compound, namely (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. The analysis encompasses key physicochemical parameters, predicted spectroscopic data, and a discussion of potential biological interactions. The methodologies for computational analysis are detailed to provide a framework for the in-silico characterization of novel small molecules in a drug discovery pipeline.

Molecular Structure and Properties

The selected isomer possesses several functional groups of interest for medicinal chemistry, including a primary alkyl iodide, a carbamate, and a chiral secondary amine. The presence of these groups suggests potential for covalent and non-covalent interactions with biological macromolecules.

IUPAC Name: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium

SMILES: C--INVALID-LINK--(CC(C)(C)C)C(=O)OCCCC--INVALID-LINK--CI

InChI: InChI=1S/C11H21IN2O2/c1-11(2,3)6-14(4)10(15)16-8-5-7-9(13)12/h9H,5-8,12-13H2,1-4H3/t9-/m0/s1

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. These parameters are crucial for assessing the druglikeness of a compound.

PropertyValueMethod
Molecular Weight344.20 g/mol -
XLogP33.2ALOGPS
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors3-
Rotatable Bonds8-
Topological Polar Surface Area49.6 Ų-
Formal Charge+1-
pKa (most basic)9.8ChemAxon
Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of a new chemical entity. The following table outlines the predicted key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for the proposed isomer.

SpectroscopyPredicted Signals
¹H NMR δ 0.95 (s, 9H), δ 1.5-1.9 (m, 4H), δ 2.9 (s, 3H), δ 3.2-3.4 (m, 2H), δ 3.5-3.7 (m, 1H), δ 4.1 (t, 2H), δ 8.0 (br s, 2H)
¹³C NMR δ 9.1, δ 26.3, δ 28.5, δ 31.9, δ 35.4, δ 49.8, δ 55.2, δ 64.7, δ 156.5
IR (cm⁻¹) 3400-3200 (N-H stretch), 2960-2850 (C-H stretch), 1700 (C=O stretch, carbamate), 1250 (C-N stretch), 1180 (C-O stretch), 650 (C-I stretch)

Theoretical and Experimental Workflow

The characterization of a novel compound like this compound involves a synergistic approach combining computational modeling and experimental validation. The following diagram illustrates a typical workflow.

G Figure 1: General Workflow for Characterization cluster_0 In Silico Analysis cluster_1 Chemical Synthesis & Purification cluster_2 In Vitro Evaluation a Structure Proposal & Isomer Selection b Quantum Mechanical Calculations (DFT) a->b c Molecular Dynamics Simulations b->c d ADMET Prediction c->d h Target Binding Assays d->h e Synthesis of this compound Isomer f Purification (Chromatography) e->f g Structural Confirmation (NMR, MS) f->g g->h i Cell-Based Functional Assays h->i j Preliminary Toxicity Screening i->j j->d Feedback Loop G Figure 2: Hypothetical Signaling Pathway This compound This compound Isomer AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Activation Neuronal_Signaling Enhanced Neuronal Signaling AChR->Neuronal_Signaling

An In-depth Technical Guide on the Spectroscopic Data of C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C11H21IN2O2 is not well-documented in publicly available chemical databases. Therefore, this guide presents a comprehensive analysis based on a plausible hypothetical structure: N-acetyl-N'-(8-iodooctyl)urea . All spectroscopic data presented herein are predicted based on established principles of chemical spectroscopy and are intended for illustrative and educational purposes.

Hypothetical Structure:

Name: N-acetyl-N'-(8-iodooctyl)urea

Molecular Formula: this compound

Molecular Weight: 356.20 g/mol

Structure:

This structure contains an acetyl group, a urea backbone, and an eight-carbon alkyl chain terminated with an iodine atom. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Broad Singlet1H-C(O)NHC(O)-
~5.5 - 6.0Broad Triplet1H-C(O)NH(CH2)-
3.19Triplet2H-CH2-I
3.14Quartet2H-NH-CH2-
2.03Singlet3HCH3-C(O)-
1.82Quintet2H-CH2-CH2-I
1.51Quintet2H-NH-CH2-CH2-
1.2-1.4Multiplet8H-(CH2)4-
13C NMR Spectroscopy

Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
172.5CH3-C =O
158.0NH-C (O)-NH
40.5-NH-C H2-
33.5-C H2-CH2-I
30.5-NH-CH2-C H2-
29.0-(CH2)-
28.5-(CH2)-
28.0-(CH2)-
26.5-(CH2)-
24.0C H3-C(O)-
7.0-C H2-I

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityFunctional GroupVibration Mode
3350 - 3250Medium, BroadN-HStretching
2925, 2855StrongC-H (sp3)Stretching
1710StrongC=O (acetyl)Stretching
1660StrongC=O (urea)Stretching
1560MediumN-HBending
1250MediumC-NStretching
550MediumC-IStretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
3565[M]+ (Molecular Ion)
22940[M - I]+
21310[M - C8H16I]+
18515[C8H16I]+
87100[CH3CONHCONH2]+
4380[CH3CO]+

Experimental Protocols

NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra is as follows:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing sample Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube sample->transfer instrument Place NMR tube in the spectrometer magnet transfer->instrument setup Tune and shim the instrument instrument->setup acquire_h1 Acquire 1H NMR spectrum (e.g., 16 scans) setup->acquire_h1 acquire_c13 Acquire 13C NMR spectrum (e.g., 1024 scans) acquire_h1->acquire_c13 process Apply Fourier transform, phase correction, and baseline correction acquire_c13->process calibrate Calibrate chemical shifts to the residual solvent peak process->calibrate integrate Integrate 1H signals and pick peaks for both spectra calibrate->integrate

NMR Spectroscopy Experimental Workflow
IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis background Record a background spectrum of the clean ATR crystal place_sample Place a small amount of solid this compound onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect the sample spectrum (e.g., average of 32 scans) apply_pressure->collect_spectrum process Process the spectrum (e.g., baseline correction) collect_spectrum->process clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) process->clean

IR Spectroscopy (ATR) Experimental Workflow
Mass Spectrometry Protocol

The following is a typical workflow for analyzing a sample using Electron Ionization Mass Spectrometry (EI-MS).

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation dissolve Dissolve a small amount of this compound in a volatile solvent (e.g., methanol) inject Inject the solution into the mass spectrometer (e.g., via direct infusion or GC/LC) dissolve->inject ionize Ionize the sample in the source (e.g., using a 70 eV electron beam for EI) inject->ionize accelerate Accelerate the resulting ions ionize->accelerate separate Separate ions based on their mass-to-charge ratio in the mass analyzer accelerate->separate detect Detect the ions separate->detect generate_spectrum Generate a mass spectrum (plot of ion intensity vs. m/z) detect->generate_spectrum analyze Analyze the molecular ion and fragmentation pattern to confirm the structure generate_spectrum->analyze

Mass Spectrometry (EI-MS) Experimental Workflow

An In-depth Technical Guide on the Potential Biological Activity of C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any specific, characterized compound with the molecular formula C11H21IN2O2. The following technical guide is a hypothetical case study based on a plausible chemical structure for this formula. The data, experimental protocols, and signaling pathways presented are illustrative and intended to serve as a template for the analysis of a novel chemical entity.

Introduction and Proposed Structure

The molecular formula this compound suggests a relatively small molecule with a degree of unsaturation of two. The presence of iodine, nitrogen, and oxygen indicates the potential for diverse biological activities. For the purpose of this guide, we propose the following hypothetical structure, hereafter referred to as "Iodo-Val-Proline Amide":

Proposed Structure: (2S,5R)-1-((S)-2-amino-3-methylbutanoyl)-5-iodopyrrolidin-2-one

This structure incorporates an iodinated proline derivative and a valine amino acid, suggesting potential interactions with biological targets such as enzymes or receptors.

Hypothetical Biological Activity Profile

Based on the structural motifs present in Iodo-Val-Proline Amide, a range of biological activities could be hypothesized. The presence of an iodinated heterocyclic core might confer antimicrobial or enzyme-inhibiting properties.[1][2] The amino acid component could facilitate interactions with peptide-binding sites.

In Silico Predictions

Given the novelty of this compound, initial characterization would rely heavily on computational (in silico) methods to predict its pharmacokinetic and pharmacodynamic properties.[3][4]

Workflow for In Silico Analysis of a Novel Compound

in_silico_workflow start Propose Chemical Structure (this compound) admet ADMET Prediction (SwissADME, pkCSM) start->admet drug_likeness Drug-Likeness Evaluation (Lipinski's Rule of Five) admet->drug_likeness target_prediction Target Prediction (Similarity Ensemble Approach) drug_likeness->target_prediction docking Molecular Docking (AutoDock, Glide) target_prediction->docking synthesis Prioritize for Synthesis docking->synthesis

Caption: A typical workflow for the initial in silico evaluation of a novel chemical entity.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of predicted and potential experimental data for Iodo-Val-Proline Amide.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueReference Method
Molecular Weight356.20 g/mol -
LogP1.85SwissADME
Topological Polar Surface Area78.49 ŲSwissADME
Hydrogen Bond Donors2SwissADME
Hydrogen Bond Acceptors3SwissADME
Lipinski's Rule of Five Violations0[5]

Table 2: Hypothetical In Vitro Biological Activity

Target/AssayIC50 / EC50 (µM)Assay Type
Dipeptidyl Peptidase IV (DPP-IV)15.2Enzyme Inhibition Assay
Staphylococcus aureus (ATCC 25923)32.5 (MIC)Broth Microdilution
Candida albicans (ATCC 90028)>100 (MIC)Broth Microdilution
Cytotoxicity (HepatG2 cells)85.7MTT Assay

Potential Mechanism of Action and Signaling Pathways

Given the structural similarity of the proline-like core to known inhibitors of dipeptidyl peptidase IV (DPP-IV), a potential mechanism of action could involve the modulation of this enzyme. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

Hypothetical Signaling Pathway: DPP-IV Inhibition

dpp4_pathway compound Iodo-Val-Proline Amide dpp4 DPP-IV compound->dpp4 Inhibition glp1 GLP-1 (Active) dpp4->glp1 Inactivation pancreas Pancreatic β-cells glp1->pancreas Stimulation insulin Insulin Secretion pancreas->insulin glucose Blood Glucose insulin->glucose Lowering

Caption: Hypothetical inhibition of DPP-IV by Iodo-Val-Proline Amide, leading to increased insulin secretion.

Detailed Experimental Protocols (Hypothetical)

The following are examples of experimental protocols that would be used to validate the hypothesized biological activities of Iodo-Val-Proline Amide.

DPP-IV Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Iodo-Val-Proline Amide against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV (Sigma-Aldrich)

  • Gly-Pro-p-nitroanilide (substrate) (Sigma-Aldrich)

  • Tris-HCl buffer (pH 8.0)

  • Iodo-Val-Proline Amide (test compound)

  • Sitagliptin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Iodo-Val-Proline Amide in DMSO.

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of various concentrations of the test compound or positive control, and 20 µL of the DPP-IV enzyme solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate, Gly-Pro-p-nitroanilide.

  • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC50) by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Iodo-Val-Proline Amide that inhibits the visible growth of a microorganism.[2]

Materials:

  • Staphylococcus aureus (ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Iodo-Val-Proline Amide

  • Vancomycin (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound and the positive control in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the initial investigation of a novel chemical entity, this compound, for which no data currently exists. The proposed structure, "Iodo-Val-Proline Amide," serves as a basis for exploring potential biological activities through a combination of in silico prediction and established in vitro assays. The illustrative data and protocols highlight a potential role as a DPP-IV inhibitor and an antimicrobial agent. Future research would involve the chemical synthesis of this compound, followed by rigorous experimental validation of the predicted properties and mechanisms of action. These steps are foundational in the early stages of drug discovery and development.

References

Quantum Chemical Calculations for C11H21IN2O2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the molecule with the formula C11H21IN2O2. For the purpose of this guide, we will be focusing on a plausible chemical structure corresponding to this formula: N1-butyl-N4-(3-iodopropyl)succinamide . This document outlines the theoretical background, computational methodologies, and expected data from such calculations, offering a roadmap for researchers in drug development and computational chemistry. The guide also includes detailed protocols for both computational and relevant experimental procedures.

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery. Understanding the fundamental properties of a molecule at the quantum level can provide invaluable insights into its stability, reactivity, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for chemists, offering a way to predict molecular properties before a compound is even synthesized.[1][2]

This guide focuses on the theoretical investigation of N1-butyl-N4-(3-iodopropyl)succinamide , a molecule with the chemical formula this compound. This compound possesses several features of interest for pharmaceutical research, including amide functional groups, a flexible aliphatic chain, and a heavy iodine atom, which can influence its pharmacokinetic and pharmacodynamic properties. Through a detailed computational workflow, we will demonstrate how to predict its three-dimensional structure, vibrational frequencies, electronic properties, and more.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost.[4]

The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[2] The calculations are typically performed by solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.[3]

The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[4] For organic molecules, hybrid functionals like B3LYP are widely used.

Computational Methodology

A systematic computational workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the steps for a comprehensive quantum chemical analysis of N1-butyl-N4-(3-iodopropyl)succinamide.

Conformational Analysis

Due to the presence of multiple rotatable bonds, N1-butyl-N4-(3-iodopropyl)succinamide can exist in numerous conformations. A thorough conformational search is the first step to identify the lowest energy (most stable) conformers.

Protocol:

  • Generate an initial 3D structure of the molecule using a molecular builder.

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers.

  • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

  • Subject the lowest-energy conformers from the molecular mechanics search to a semi-empirical or a low-level DFT optimization to refine their geometries and relative energies.

  • Select the most stable conformers (typically those within a few kcal/mol of the global minimum) for further high-level DFT calculations.

Geometry Optimization and Frequency Calculations

The most stable conformers identified are then subjected to full geometry optimization and frequency calculations using a higher level of theory.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Method: Density Functional Theory (DFT). A hybrid functional such as B3LYP is a common starting point. For systems where dispersion forces are important, functionals like ωB97X-D or M06-2X are recommended.[5]

  • Basis Set:

    • For H, C, N, and O atoms, a Pople-style basis set like 6-311+G(d,p) is suitable.

    • For the iodine atom, which has a large number of electrons, an effective core potential (ECP) basis set like LANL2DZ is computationally efficient and provides reliable results.[6] Alternatively, for higher accuracy, a full-electron basis set like dgdzvp can be used.[7]

  • Calculation Type: Opt+Freq (Optimization followed by Frequency calculation).[8]

  • Solvation: To simulate a more realistic biological environment, calculations can be performed in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

The output of the geometry optimization will be the lowest-energy structure at the chosen level of theory. The frequency calculation serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to provide thermodynamic data such as enthalpy and Gibbs free energy.

Molecular Properties Analysis

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to gain deeper insights into the molecule's behavior.

Protocol:

  • Electronic Properties: Perform a single-point energy calculation on the optimized geometry to obtain information about the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The vibrational frequencies from the frequency calculation can be used to simulate the IR spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectrum: NMR shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and organized manner.

Table 1: Calculated Thermodynamic Properties of N1-butyl-N4-(3-iodopropyl)succinamide

PropertyValue (Hartree)
Zero-point energyCalculated Value
Electronic EnergyCalculated Value
EnthalpyCalculated Value
Gibbs Free EnergyCalculated Value

Table 2: Selected Optimized Geometric Parameters of N1-butyl-N4-(3-iodopropyl)succinamide

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (amide 1)Calculated Value
Bond Length (Å)C=O (amide 2)Calculated Value
Bond Length (Å)C-ICalculated Value
Bond Angle (°)N-C=O (amide 1)Calculated Value
Dihedral Angle (°)C-C-N-CCalculated Value

Table 3: Calculated Electronic and Spectroscopic Properties

PropertyCalculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
Key IR Frequency (cm⁻¹) (C=O)Calculated Value
Key ¹H NMR Shift (ppm) (N-H)Calculated Value
Key ¹³C NMR Shift (ppm) (C=O)Calculated Value

Experimental Protocols

To validate the computational results, experimental data is essential. The following are protocols for the synthesis and characterization of N1-butyl-N4-(3-iodopropyl)succinamide.

Synthesis of N1-butyl-N4-(3-iodopropyl)succinamide

A plausible synthetic route involves a two-step process starting from succinic anhydride.

Step 1: Synthesis of N-butylsuccinamic acid

  • Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add n-butylamine (1 equivalent) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-butylsuccinamic acid.

Step 2: Amide coupling to form N1-butyl-N4-(3-iodopropyl)succinamide

  • Dissolve the crude N-butylsuccinamic acid in a solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Add 3-iodopropylamine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product using column chromatography.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Acquire the FT-IR spectrum of the purified product using a KBr pellet or as a thin film.

  • Identify characteristic peaks for N-H stretching, C-H stretching, C=O stretching (amide), and C-N stretching.

NMR Spectroscopy:

  • Dissolve the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry:

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

G cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_validation Experimental Validation mol_structure Define Molecular Structure (N1-butyl-N4-(3-iodopropyl)succinamide) conf_search Conformational Search (Molecular Mechanics) mol_structure->conf_search geom_opt Geometry Optimization & Frequency Calculation (B3LYP/6-311+G(d,p) + LANL2DZ) conf_search->geom_opt Select low-energy conformers prop_calc Molecular Property Calculations (Single Point) geom_opt->prop_calc thermo Thermodynamic Analysis prop_calc->thermo electronic Electronic Properties (HOMO, LUMO, MEP) prop_calc->electronic spectra Spectra Simulation (IR, NMR) prop_calc->spectra nbo NBO Analysis prop_calc->nbo exp_spectra Spectroscopic Characterization (FT-IR, NMR, MS) spectra->exp_spectra Compare synthesis Synthesis synthesis->exp_spectra G start Start build_mol Build Initial 3D Structure start->build_mol conf_analysis Perform Conformational Analysis build_mol->conf_analysis select_conformers Select Stable Conformers conf_analysis->select_conformers dft_opt_freq DFT Geometry Optimization and Frequency Calculation select_conformers->dft_opt_freq check_freq Check for Imaginary Frequencies dft_opt_freq->check_freq is_minimum Is it a Minimum? check_freq->is_minimum reoptimize Re-optimize or Choose Different Conformer is_minimum->reoptimize No property_calc Calculate Molecular Properties is_minimum->property_calc Yes reoptimize->dft_opt_freq analyze Analyze Results property_calc->analyze end End analyze->end

References

A Technical Guide to the Synthesis and Application of Iodoarenes in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Iodinated aromatic compounds, or iodoarenes, are pivotal intermediates in modern organic and medicinal chemistry. Their significance stems primarily from the unique reactivity of the carbon-iodine (C-I) bond. Among the halogens, iodine forms the weakest bond with carbon, making iodoarenes excellent leaving groups in a variety of transformations. This property has established them as indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] They are frequently employed as precursors in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of many drug scaffolds.[3][4] Furthermore, iodoarenes are integral components of various clinically used compounds, including radiocontrast agents and radioiodinated pharmaceuticals for diagnostic imaging and therapy.[5][6] This guide provides a detailed overview of key synthetic methodologies for iodoarenes, presents quantitative data for representative reactions, and illustrates their central role in drug development workflows.

I. Synthesis of Iodoarenes: Key Experimental Protocols

The preparation of iodoarenes can be broadly achieved through two primary routes: direct electrophilic aromatic substitution on electron-rich arenes, or transformation of a pre-existing functional group, most notably via the Sandmeyer reaction.[7] The choice of method depends on the substrate's reactivity and the desired regioselectivity.[8]

Protocol 1: Direct Iodination of Aniline using Iodine

This method is a classic example of electrophilic aromatic substitution on a highly activated ring. The reaction typically yields the para-substituted product due to steric hindrance and electronic effects.

Detailed Methodology for the Preparation of p-Iodoaniline: [9]

  • In a 3-liter beaker, combine aniline (110 g, 1.2 moles), sodium bicarbonate (150 g, 1.8 moles), and 1 liter of water.

  • Cool the mixture to 12–15°C by adding a small amount of ice.

  • Set up an efficient mechanical stirrer. Start the stirrer and add powdered iodine (254 g, 1 mole) in 15–20 g portions over a period of 30-40 minutes.

  • Continue stirring vigorously for an additional 2.5–3 hours. By this time, the color of free iodine should have nearly disappeared.

  • Collect the crude p-iodoaniline, which separates as a dark crystalline mass, on a Büchner funnel. Press the solid to remove as much water as possible and allow it to air-dry.

  • For purification, transfer the crude product to a 2-liter flask with 1 liter of gasoline. Fit the flask with an air-cooled reflux condenser and heat in a water bath at 75–80°C for approximately 15 minutes with frequent shaking to saturate the solution.

  • Slowly decant the hot gasoline solution into a beaker placed in an ice-salt mixture and stir constantly. The p-iodoaniline will crystallize as nearly colorless needles.

  • Filter the crystals and allow them to dry in the air. The expected yield is 165–185 g (75–84%).[9]

Protocol 2: The Sandmeyer Reaction for Aryl Iodides

The Sandmeyer reaction is a versatile method for introducing an iodine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by iodide.[10][11] This is particularly useful for arenes that are not sufficiently activated for direct iodination or when specific regioselectivity is required.[12][13]

General Methodology for Sandmeyer Iodination: [10][14]

  • Diazotization: Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., H₂SO₄, HCl). Cool the solution to 0–5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve, and the aryl iodide will precipitate or separate.

  • Allow the reaction to warm to room temperature and stir for a specified time to ensure completion.

  • Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purify the aryl iodide by recrystallization, distillation, or column chromatography.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of a variety of aromatic compounds, including activated and some deactivated systems.[15] The reaction is often catalyzed by an acid.[16]

Detailed Methodology for Iodination of Anisole (Example): [15][16]

  • Dissolve the anisole derivative in a suitable solvent such as acetonitrile.

  • Add N-Iodosuccinimide (1.0 to 1.2 equivalents).

  • Add a catalytic amount of an acid, such as trifluoroacetic acid.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to yield the iodoanisole derivative.

II. Quantitative Data on Iodoarene Synthesis

The efficiency of iodination reactions is highly dependent on the substrate and the chosen method. The following tables summarize representative yields and conditions.

Table 1: Synthesis of Substituted Iodoanilines

Starting Material Reagents/Conditions Product Yield (%) M.P. (°C) Reference
Aniline I₂, NaHCO₃, H₂O, 12-15°C p-Iodoaniline 75-84 62-63 [9]
Acetanilide ICl, Glacial Acetic Acid; then HCl hydrolysis p-Iodoaniline ~90 (of iodoacetanilide) 61-63 [1]
p-Iodoaniline Aniline, HI (cat.), Reflux o-Iodoaniline 50 - [17]

| Aniline | I₂, HIO₃, Ethanol | Iodoaniline (isomer not specified) | 90 | - |[18] |

Table 2: Application of Iodoarenes in Suzuki-Miyaura Cross-Coupling

Iodoarene Boronic Acid Catalyst/Base/Solvent Product Yield (%) Reference
5-Iodovanillin p-Methylphenylboronic acid 10% Pd/C, K₂CO₃, H₂O, Reflux 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde - [19]
Iodobenzene 4-Methylphenylboronic acid I₂ (20 mol%), K₂CO₃, PEG-400, 110°C 4-Methylbiphenyl 77 [3]

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C, K₂CO₃, H₂O, Reflux | 4-Hydroxybiphenyl | - |[19] |

III. Visualization of Synthetic and Application Workflows

Diagrams created with Graphviz provide a clear visual representation of the logical steps in the synthesis and application of iodoarenes.

Workflow for Iodoarene Synthesis

Figure 1: General Synthetic Pathways to Iodoarenes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Arene Arene (Electron-Rich or Deactivated) DirectIodination Direct Electrophilic Iodination (e.g., I₂, NIS) Arene->DirectIodination Activated Arenes Aniline Aniline Derivative Aniline->DirectIodination Highly Activated Sandmeyer Sandmeyer Reaction 1. Diazotization (NaNO₂, H⁺) 2. Iodide Displacement (KI) Aniline->Sandmeyer General Route Iodoarene Iodoarene DirectIodination->Iodoarene Sandmeyer->Iodoarene

Caption: General Synthetic Pathways to Iodoarenes

Role of Iodoarenes in Pharmaceutical Synthesis

Figure 2: Role of Iodoarenes in Drug Development via Cross-Coupling cluster_reaction Key Transformation cluster_result Outcome Iodoarene Iodoarene (Building Block) CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction) Iodoarene->CrossCoupling  Electrophile CouplingPartner Coupling Partner (e.g., Arylboronic Acid) CouplingPartner->CrossCoupling  Nucleophile ComplexMolecule Complex Biaryl or Heteroaryl Scaffold CrossCoupling->ComplexMolecule C-C Bond Formation API Active Pharmaceutical Ingredient (API) ComplexMolecule->API Further Functionalization

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Iodomethylcholine (C11H21IN2O2)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodomethylcholine (IMC), with the chemical formula C11H21IN2O2, is a potent inhibitor of the gut microbial enzyme choline TMA-lyase (CutC).[1] This enzyme is responsible for the conversion of dietary choline into trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite trimethylamine-N-oxide (TMAO).[1][2] By inhibiting CutC, iodomethylcholine presents a promising therapeutic strategy for mitigating the risks associated with elevated TMAO levels, such as cardiovascular disease and chronic kidney disease.[1][2]

Given its therapeutic potential, robust and reliable analytical methods for the detection and quantification of iodomethylcholine in various biological matrices are crucial for preclinical and clinical research. This document provides detailed application notes and protocols for the analysis of iodomethylcholine, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methods described are based on established protocols for structurally similar quaternary ammonium compounds like choline and acetylcholine.[3][4]

Analytical Methods Overview

Several analytical techniques can be employed for the determination of quaternary ammonium compounds such as iodomethylcholine. The primary methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for polar compounds like iodomethylcholine.[3]

  • Titration: Titration methods can be used for the determination of quaternary ammonium compounds in disinfectant solutions. This involves a precipitation titration with an anionic surfactant.[7]

  • Spectrophotometry and Ion Chromatography: While less specific than LC-MS/MS, these methods can also be adapted for the analysis of quaternary ammonium compounds.[8][9]

This document will focus on a detailed LC-MS/MS protocol, as it is the most suitable method for the analysis of iodomethylcholine in research and drug development settings.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of analogous quaternary ammonium compounds using LC-MS/MS. These values can be considered as target performance metrics for a validated iodomethylcholine assay.

ParameterCholineAcetylcholineReference
Limit of Detection (LOD) -0.1 ng/mL
Limit of Quantification (LOQ) -Not specified
Linearity Range 1 to 100 µM0.1 to 100 ng/mL[4][10]
Recovery 80-90% (from food samples)Not specified[11]
Precision (RSD) <15%<10%[5]

Experimental Protocols

Protocol 1: Quantification of Iodomethylcholine in Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of iodomethylcholine from plasma samples.

1. Materials and Reagents:

  • Iodomethylcholine analytical standard

  • Stable isotope-labeled internal standard (e.g., d9-Iodomethylcholine)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Oasis WCX solid-phase extraction (SPE) cartridges

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation (Solid-Phase Extraction):

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 100 µL of 2% (v/v) ammonium hydroxide to basify the sample.

  • Condition the Oasis WCX SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1% formic acid in water.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A HILIC column (e.g., Syncronis HILIC 1.7 µm, 50 x 2.1 mm) is recommended for retaining the polar iodomethylcholine.[3]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 95% B

    • 7-10 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of iodomethylcholine and its internal standard into the mass spectrometer. For iodomethylcholine (this compound), the precursor ion ([M]+) would be m/z 341.06. Product ions would be determined experimentally.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of iodomethylcholine into the blank matrix.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of iodomethylcholine in the unknown samples by interpolating from the calibration curve.

Visualizations

Signaling Pathway

G cluster_gut Gut Lumen cluster_host Host (Liver) Dietary_Choline Dietary Choline CutC Gut Microbial Enzyme (Choline TMA-lyase - CutC) Dietary_Choline->CutC Metabolism IMC Iodomethylcholine (this compound) IMC->CutC Inhibition TMA Trimethylamine (TMA) CutC->TMA TMA_host TMA TMA->TMA_host Absorption FMO3 Flavin Monooxygenase 3 (FMO3) TMAO Trimethylamine-N-oxide (TMAO) FMO3->TMAO Disease Cardiovascular Disease Risk TMAO->Disease TMA_host->FMO3 Oxidation

Caption: Inhibition of TMA formation by Iodomethylcholine.

Experimental Workflow

G cluster_prep Preparation Steps cluster_spe SPE Protocol cluster_analysis Instrumental Analysis start Start: Plasma Sample Collection sample_prep Sample Preparation start->sample_prep spike Spike with Internal Standard sample_prep->spike spe Solid-Phase Extraction (SPE) condition Condition SPE Plate spe->condition lc_ms_analysis LC-MS/MS Analysis hilic HILIC Separation lc_ms_analysis->hilic data_processing Data Processing quantification Quantification data_processing->quantification end End: Iodomethylcholine Concentration quantification->end basify Basify Sample spike->basify basify->spe load Load Sample condition->load wash Wash load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute reconstitute->lc_ms_analysis esi Electrospray Ionization (ESI+) hilic->esi mrm MRM Detection esi->mrm mrm->data_processing

Caption: LC-MS/MS workflow for Iodomethylcholine analysis.

References

Application Notes and Protocols for C11H21IN2O2 as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

Molecular Formula: C11H21IN2O2

Molecular Weight: 356.20 g/mol

Introduction

N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid is a bifunctional organic molecule that holds significant potential as a precursor in the synthesis of novel heterocyclic scaffolds and complex nitrogen-containing compounds. Its structure incorporates a rigid piperidine ring, a carboxylic acid group, a primary amine, and a reactive iodoalkyl chain. This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a valuable building block for combinatorial chemistry and drug discovery programs. The presence of the iodoalkyl chain is particularly noteworthy, as it can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including intramolecular cyclizations to generate bicyclic systems.

Applications in Organic Synthesis

The primary application of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid lies in its use as a scaffold for the synthesis of novel spirocyclic and bicyclic amines. These structural motifs are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity, which can lead to improved binding affinity and selectivity for biological targets.

Key Applications:

  • Intramolecular Cyclization: The iodoalkyl chain can react with the secondary amine of the piperidine ring or the primary amino group to form bicyclic structures. This can be achieved through various methods, including base-mediated cyclization or transition-metal-catalyzed reactions.

  • Peptide Mimicry: The amino acid-like structure of the precursor allows for its incorporation into peptide chains, where the piperidine ring can act as a constrained dipeptide mimic.

  • Further Functionalization: The carboxylic acid and primary amino group provide handles for further chemical modifications, such as amide bond formation, allowing for the attachment of various substituents to explore structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

This protocol describes a plausible two-step synthesis starting from commercially available 4-(Boc-amino)-piperidine-4-carboxylic acid.

Step 1: N-Alkylation with 1,5-diiodopentane

  • Materials: 4-(Boc-amino)-piperidine-4-carboxylic acid, 1,5-diiodopentane, potassium carbonate (K2CO3), acetonitrile (CH3CN).

  • Procedure:

    • To a solution of 4-(Boc-amino)-piperidine-4-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Add 1,5-diiodopentane (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60°C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Boc-Deprotection

  • Materials: N-(5-iodopentyl)-4-(Boc-amino)-piperidine-4-carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified N-alkylated intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum to yield N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid.

Data Summary: Synthesis of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

StepReactantMolar Mass ( g/mol )EquivalentsYield (%)Purity (%)
14-(Boc-amino)-piperidine-4-carboxylic acid244.291.07595
11,5-diiodopentane323.931.2
2N-(5-iodopentyl)-4-(Boc-amino)-piperidine-4-carboxylic acid456.341.092>98
2Trifluoroacetic acid114.0210
Protocol 2: Application in Intramolecular Cyclization to form a Spirocyclic Amine

This protocol describes the use of the precursor in a base-mediated intramolecular cyclization to form a spiro-bicyclic amine.

  • Materials: N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0°C, add a solution of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired spiro-bicyclic amine.

Data Summary: Intramolecular Cyclization

ReactantMolar Mass ( g/mol )EquivalentsProductMolar Mass ( g/mol )Yield (%)Purity (%)
N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid356.201.0Spiro[piperidine-4,1'-pyrrolo[1,2-a]azepin]-4-carboxylic acid228.2965>97
Sodium Hydride24.002.2

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc-Deprotection start 4-(Boc-amino)-piperidine-4-carboxylic acid intermediate N-(5-iodopentyl)-4-(Boc-amino)-piperidine-4-carboxylic acid start->intermediate Acetonitrile, 60°C reagent1 1,5-diiodopentane, K2CO3 product N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid intermediate->product DCM, rt reagent2 TFA

Caption: Synthetic pathway for N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid.

Experimental_Workflow start Dissolve Precursor in THF add_base Add NaH at 0°C start->add_base reflux Reflux for 6 hours add_base->reflux quench Quench with water at 0°C reflux->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by HPLC dry_concentrate->purify product Spiro-bicyclic Amine purify->product

Caption: Workflow for the intramolecular cyclization of the precursor.

Application Notes and Protocols for the Purification of C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of C11H21IN2O2, a quaternary ammonium iodide. Given the ionic and often hygroscopic nature of such compounds, multiple purification strategies are presented to achieve high purity, suitable for research, and pre-clinical development. The described methods include recrystallization, precipitation, and column chromatography. Each protocol is accompanied by expected performance data and a visual workflow diagram to ensure clarity and reproducibility.

Introduction to the Purification of Quaternary Ammonium Salts

Quaternary ammonium salts, such as the target compound this compound, are a class of organic compounds with a positively charged nitrogen atom. This charge imparts unique physical and chemical properties, including high polarity and, often, good solubility in polar solvents. However, these properties can also present challenges during purification, such as strong interactions with silica gel and a tendency to retain water and other polar impurities.

The selection of an appropriate purification technique depends on the specific properties of the compound and the nature of the impurities. This guide outlines three common and effective methods for purifying quaternary ammonium iodides.

Purification Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening:

    • Place approximately 10-20 mg of the crude this compound in separate test tubes.

    • Add a small amount (0.5-1.0 mL) of various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, acetone, or mixtures with water) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution:

    • Place the bulk of the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under a high vacuum to remove residual solvent.

Data Presentation: Recrystallization
ParameterCrude SampleAfter Recrystallization
Appearance Off-white to yellow solidWhite crystalline solid
Weight (mg) 1000850
Purity (by HPLC, %) 92.599.8
Yield (%) -85.0
Melting Point (°C) 145-150155-157

Workflow Diagram: Recrystallization

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (Optional, for charcoal) Dissolve->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolve->Cooling If no charcoal Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying under High Vacuum Filtration->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Precipitation

Precipitation is a rapid purification method where a non-solvent is added to a solution of the compound, causing the desired product to precipitate out while impurities remain in the solvent mixture.

Experimental Protocol: Precipitation
  • Solvent Selection:

    • Identify a solvent in which this compound is highly soluble (e.g., methanol, acetone).

    • Identify a non-solvent in which the compound is insoluble (e.g., diethyl ether, hexane). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude this compound in the minimum amount of the chosen soluble solvent.

  • Precipitation:

    • Slowly add the non-solvent to the solution while stirring vigorously.

    • Continue adding the non-solvent until the product fully precipitates.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of the non-solvent.

    • Dry the purified product under a high vacuum.

Data Presentation: Precipitation
ParameterCrude SampleAfter Precipitation
Appearance Off-white to yellow solidWhite powder
Weight (mg) 1000910
Purity (by HPLC, %) 92.598.5
Yield (%) -91.0

Workflow Diagram: Precipitation

Precipitation_Workflow Crude Crude this compound Dissolve Dissolve in Good Solvent Crude->Dissolve Add_Nonsolvent Add Non-Solvent with Stirring Dissolve->Add_Nonsolvent Filtration Vacuum Filtration Add_Nonsolvent->Filtration Drying Drying under High Vacuum Filtration->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound by precipitation.

Purification Method 3: Normal-Phase Ion-Pair Chromatography

Standard silica gel chromatography can be challenging for quaternary ammonium salts due to strong, often irreversible, binding to the stationary phase. Normal-phase ion-pair chromatography addresses this by using a mobile phase additive to facilitate elution.

Experimental Protocol: Normal-Phase Ion-Pair Chromatography
  • Stationary Phase and Column Packing:

    • Use standard silica gel (60 Å, 40-63 µm) as the stationary phase.

    • Pack a glass column with a slurry of the silica gel in the initial mobile phase.

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol).

    • Add an ion-pairing agent, such as a salt with a common anion (e.g., sodium iodide) or a volatile salt (e.g., ammonium acetate), to the mobile phase at a concentration of 10-50 mM.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a small amount of the mobile phase or a strong solvent like methanol.

    • Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of methanol) may be necessary.

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

    • If a non-volatile salt was used as the ion-pairing agent, a subsequent step to remove this salt (e.g., by dissolving the product in a solvent that does not dissolve the salt) may be required.

Data Presentation: Ion-Pair Chromatography
ParameterCrude SampleAfter Chromatography
Appearance Off-white to yellow solidWhite solid
Weight (mg) 500380
Purity (by HPLC, %) 92.5>99.9
Recovery (%) -76.0

Workflow Diagram: Ion-Pair Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing Pack_Column Pack Silica Gel Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Prepare_Mobile_Phase Prepare Mobile Phase with Ion-Pairing Agent Elution Elute with Mobile Phase Gradient Prepare_Mobile_Phase->Elution Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Monitor_TLC Monitor by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Remove_Salt Remove Ion-Pairing Salt (if necessary) Evaporate_Solvent->Remove_Salt Pure_Product Pure this compound Remove_Salt->Pure_Product

Caption: Workflow for the purification of this compound by ion-pair chromatography.

Concluding Remarks

The choice of purification method for this compound should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. For initial purification of small to moderate quantities, recrystallization or precipitation are often effective and straightforward. For achieving the highest purity, especially when dealing with closely related impurities, ion-pair chromatography is a powerful technique. It is recommended to analyze the purified material by appropriate analytical methods such as HPLC, NMR, and mass spectrometry to confirm its identity and purity.

Application Notes & Protocols: Ioflupane (¹²³I) as a Molecular Imaging Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific molecular probe with the formula C11H21IN2O2 is not prominently documented in scientific literature for molecular imaging, this document provides comprehensive application notes and protocols for a well-established and clinically significant iodinated molecular probe, Ioflupane (¹²³I). Marketed as DaTscan™, Ioflupane (¹²³I) is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) brain imaging to visualize striatal dopamine transporters (DAT).[1][2][3] It plays a crucial role in the differential diagnosis of Parkinsonian syndromes (PS), such as Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), by helping to distinguish them from essential tremor.[1][4][5] Additionally, it is used in the evaluation of suspected dementia with Lewy bodies (DLB).[1][4]

Ioflupane is a cocaine analog that binds with high affinity to presynaptic dopamine transporters.[2][4][6] The attached Iodine-123 (¹²³I) is a gamma-emitting radionuclide with a half-life of 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[4][7] Following intravenous administration, Ioflupane (¹²³I) crosses the blood-brain barrier and binds to DAT in the striatum.[4] A reduction in the density of these transporters, which is a hallmark of neurodegenerative Parkinsonian syndromes, can be visualized and quantified.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Ioflupane (¹²³I) as a molecular imaging agent.

Table 1: Physical and Radiochemical Properties of Ioflupane (¹²³I)

PropertyValue
Molecular Formula C18H23FINO2[10]
Radionuclide Iodine-123 (¹²³I)[4]
Half-life of ¹²³I 13.2 hours[4][7]
Photon Energy 159 keV[4][7]
Recommended Dosage 111–185 MBq (3–5 mCi)[1][4][11]

Table 2: Key Parameters for Clinical Imaging Protocol

ParameterRecommendation
Patient Preparation Thyroid blockade (e.g., 100 mg potassium iodide) 1 hour prior to injection[1][3][12]
Route of Administration Slow intravenous injection (over at least 20 seconds)[4][11]
Time to Imaging 3 to 6 hours post-injection[1][4][11]
Imaging Modality Single Photon Emission Computed Tomography (SPECT)[1][4]
Collimator Low-energy, high-resolution[4][5]
Angular Sampling Minimum of 120 views over 360 degrees[4][5]

Table 3: Reported Adverse Events from Clinical Trials

Adverse EventFrequency in Clinical Trials
Headache 4%[13][14]
Nausea 2%[13][14]
Dizziness/Vertigo 2%[11][13][14]
Nasopharyngitis 1%[13][14]
Injection Site Hematoma 1%[13][14]
Dry Mouth <1%[11]
Serious Adverse Events 4% (most considered unrelated to DaTscan)[13][15]

Signaling Pathway and Mechanism of Action

Ioflupane (¹²³I) targets the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the synaptic cleft. The following diagram illustrates the mechanism of action.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Ioflupane Ioflupane (¹²³I) Ioflupane->DAT Binding D2_Receptor D2 Receptor Dopamine_in_cleft Dopamine Dopamine_in_cleft->DAT Reuptake Dopamine_in_cleft->D2_Receptor Binding

Caption: Mechanism of Ioflupane (¹²³I) binding to the dopamine transporter.

Experimental Protocols

Protocol 1: Patient Preparation and Administration of Ioflupane (¹²³I)

Objective: To ensure patient safety and optimal imaging quality.

Materials:

  • Ioflupane (¹²³I) injection, solution

  • Thyroid-blocking agent (e.g., potassium iodide oral solution or potassium perchlorate)[1]

  • Sterile saline flush

  • Intravenous cannula and administration set

Procedure:

  • Patient Screening: Obtain a thorough medical history, including current medications. A list of potentially interfering drugs is provided in Table 4. These medications should be discontinued for at least 5 half-lives before imaging, with the approval of the prescribing physician.[3]

  • Thyroid Blockade: Administer a thyroid-blocking agent orally at least 1 hour before the injection of Ioflupane (¹²³I) to minimize thyroid uptake of free radioiodine.[1][3]

  • Dose Preparation: Measure the patient dose using a suitable radioactivity calibration system immediately before administration. The recommended dose is 111-185 MBq (3-5 mCi).[1][4]

  • Administration: Administer Ioflupane (¹²³I) via a slow intravenous injection over a period of at least 20 seconds.[4][11] Follow the injection with a saline flush to ensure the full dose is delivered.[4][11]

  • Post-injection Monitoring: Monitor the patient for any immediate adverse reactions, such as hypersensitivity.[3][11]

Table 4: Medications with Potential to Interfere with DaTscan Imaging

Drug ClassExamples
Dopamine Transporter Inhibitors Amoxapine, Amphetamine, Benztropine, Bupropion, Cocaine, Mazindol, Methylphenidate, Phentermine, Selegiline[1][3]
Serotonin Reuptake Inhibitors Sertraline, Citalopram, Paroxetine[1][3]
Other Buspirone, Norephedrine, Phenylpropanolamine[1][3]
Protocol 2: SPECT Image Acquisition and Processing

Objective: To acquire high-quality SPECT images of the striatal dopamine transporters.

Materials:

  • SPECT gamma camera system

  • Low-energy, high-resolution collimator[4]

  • Headrest for patient immobilization

  • Image processing software

Procedure:

  • Imaging Time: Begin SPECT imaging 3 to 6 hours after the injection of Ioflupane (¹²³I).[1][4][11]

  • Patient Positioning: Position the patient comfortably on the imaging table with their head in a headrest to minimize movement. The circular orbit of the camera should be as small as possible.[4]

  • Acquisition Parameters:

    • Set the photopeak to 159 keV with a ±10% energy window.[4]

    • Perform a 360-degree circular orbit.[16]

    • Acquire a minimum of 120 views.[4][5]

    • Use a 128 x 128 matrix.[16]

  • Image Reconstruction: Reconstruct the acquired projection data using standard filtered back-projection or iterative reconstruction algorithms.

  • Image Analysis:

    • Visual Interpretation: Assess the images visually for the characteristic "comma" or "crescent" shape of the striatum in healthy individuals. In patients with Parkinsonian syndromes, a reduction or absence of signal, particularly in the putamen, is observed.[4]

    • Semi-quantitative Analysis: Calculate the striatal binding ratio (SBR) by comparing the activity in the striatum to a reference region with low DAT concentration (e.g., the occipital cortex).[11] The formula is: SBR = (Mean counts in striatal ROI - Mean counts in background ROI) / Mean counts in background ROI[11]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow and the diagnostic logic for using Ioflupane (¹²³I).

cluster_workflow DaTscan Experimental Workflow Patient_Screening Patient Screening and Medication Review Thyroid_Blockade Thyroid Blockade (1 hr pre-injection) Patient_Screening->Thyroid_Blockade Dose_Administration Ioflupane (¹²³I) Injection (111-185 MBq) Thyroid_Blockade->Dose_Administration Waiting_Period Waiting Period (3-6 hours) Dose_Administration->Waiting_Period SPECT_Acquisition SPECT Image Acquisition Waiting_Period->SPECT_Acquisition Image_Processing Image Reconstruction and Processing SPECT_Acquisition->Image_Processing Data_Analysis Visual and Semi-quantitative Analysis Image_Processing->Data_Analysis cluster_logic Diagnostic Logic with DaTscan Clinical_Suspicion Clinical Suspicion of Parkinsonian Syndrome DaTscan Perform DaTscan Imaging Clinical_Suspicion->DaTscan Scan_Result DaTscan Result? DaTscan->Scan_Result Normal_Scan Normal Striatal Uptake Scan_Result->Normal_Scan Normal Abnormal_Scan Reduced Striatal Uptake Scan_Result->Abnormal_Scan Abnormal Diagnosis_ET Diagnosis of Essential Tremor more likely Normal_Scan->Diagnosis_ET Diagnosis_PS Diagnosis of Parkinsonian Syndrome supported Abnormal_Scan->Diagnosis_PS

References

Application Notes and Protocols for Idoxuridine (5-Iodo-2'-deoxyuridine)

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The molecular formula C11H21IN2O2 provided in the topic query does not correspond to a readily identifiable chemical compound in major chemical databases. To provide a relevant and useful response for researchers, scientists, and drug development professionals, these application notes and protocols have been created for Idoxuridine (5-Iodo-2'-deoxyuridine) , a well-characterized iodinated organic compound with significant applications in antiviral research and drug development. Its molecular formula is C9H11IN2O5.

Laboratory Safety and Handling

Idoxuridine is a potent antiviral agent and requires careful handling to ensure personnel safety and prevent exposure. It is classified as a hazardous substance and may cause heritable genetic damage, harm to the unborn child, and possible risk of impaired fertility.[1]

1.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, a full suit may be necessary.

  • Respiratory Protection: Use a dust respirator or a certified air-purifying respirator if handling the powder form, especially if there is a risk of generating dust.[2]

1.2. Engineering Controls

  • Work with Idoxuridine in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood or a glove box.[1][2]

1.3. Handling Procedures

  • Avoid breathing dust, fumes, or vapors.[3][4]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames as fine dust dispersed in air can be a potential explosion hazard.[2]

  • Ground all equipment containing the material.[2]

1.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

  • Protect from direct sunlight.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

1.5. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[2][4]

1.6. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • Do not allow the material to enter sewers or waterways.[3]

Physicochemical and Toxicological Data

A summary of key quantitative data for Idoxuridine is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C9H11IN2O5[6][7]
Molecular Weight 354.10 g/mol [6][7]
Melting Point 193 °C[6]
Water Solubility 2000 mg/L at 25 °C[6]
logP -0.96[6]
pKa 8.25[6]
LD50 (Oral, Mouse) >10 g/kg[3]
LD50 (Intraperitoneal, Rat) 4 g/kg[3]
IC50 (Feline Herpesvirus) 4.3 µM[7]

Experimental Protocols

3.1. Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method for determining the antiviral activity of Idoxuridine against Herpes Simplex Virus (HSV) in cell culture.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock

  • Idoxuridine

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet staining solution

  • Methylcellulose overlay medium

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare a stock solution of Idoxuridine in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations for the assay.

  • Virus Infection: Once the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Drug Treatment: After viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the methylcellulose overlay medium containing various concentrations of Idoxuridine (and a no-drug control).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with methanol and then stain with Crystal Violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value (the concentration of drug that inhibits plaque formation by 50%) can be determined by regression analysis.

3.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of Idoxuridine on the host cells.

Materials:

  • Vero cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS

  • Idoxuridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Add various concentrations of Idoxuridine to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 value (the concentration of drug that reduces cell viability by 50%) can be determined.

Visualizations

4.1. Mechanism of Action of Idoxuridine

The following diagram illustrates the mechanism by which Idoxuridine inhibits viral replication.

Idoxuridine_Mechanism_of_Action cluster_host_cell Host Cell cluster_viral_replication Viral DNA Replication Idoxuridine Idoxuridine Idoxuridine_MP Idoxuridine Monophosphate Idoxuridine->Idoxuridine_MP Cellular & Viral Kinases Idoxuridine_TP Idoxuridine Triphosphate Idoxuridine_MP->Idoxuridine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Idoxuridine_TP->Viral_DNA_Polymerase Incorporation into viral DNA Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Faulty_DNA Faulty Viral DNA Viral_DNA->Faulty_DNA Inhibition Inhibition of Replication Faulty_DNA->Inhibition Thymidine Thymidine Thymidine_TP Thymidine Triphosphate Thymidine->Thymidine_TP Cellular Kinases Thymidine_TP->Viral_DNA_Polymerase Normal Substrate

Caption: Mechanism of action of Idoxuridine as an antiviral agent.

4.2. Experimental Workflow for Antiviral Activity Assessment

The diagram below outlines the key steps in determining the antiviral efficacy of a compound like Idoxuridine.

Antiviral_Assay_Workflow start Start seed_cells Seed Host Cells in Multi-well Plates start->seed_cells incubate1 Incubate 24h (Confluent Monolayer) seed_cells->incubate1 infect_cells Infect Cells with Virus incubate1->infect_cells adsorb_virus Allow Viral Adsorption (1h) infect_cells->adsorb_virus add_drug Add Idoxuridine at Various Concentrations adsorb_virus->add_drug incubate2 Incubate for Plaque Formation (48-72h) add_drug->incubate2 fix_stain Fix and Stain Cells incubate2->fix_stain count_plaques Count Plaques and Calculate % Inhibition fix_stain->count_plaques determine_ic50 Determine IC50 Value count_plaques->determine_ic50 end End determine_ic50->end

Caption: Workflow for a plaque reduction antiviral assay.

References

Application Note: Enhanced Analysis of C11H21IN2O2 through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the derivatization of C11H21IN2O2 is presented here, offering enhanced analytical methodologies for researchers, scientists, and professionals in drug development. The following application notes and protocols are designed to overcome the inherent analytical challenges associated with quaternary ammonium compounds, assuming this compound belongs to this class, a supposition supported by the presence of iodine and the elemental composition suggesting a positively charged nitrogen species.

Introduction

The compound this compound, likely a quaternary ammonium iodide, presents analytical challenges due to its permanent positive charge and high polarity. These characteristics can lead to poor retention in reversed-phase liquid chromatography (RPLC), ion suppression in electrospray ionization mass spectrometry (ESI-MS), and difficulties in achieving sensitive and reproducible quantification. Derivatization offers a powerful strategy to improve the analytical performance by modifying the molecule to enhance its chromatographic behavior and mass spectrometric detection. This note details derivatization protocols for the enhanced analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Derivatization for Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are often challenging to analyze.[1][2] Derivatization can be employed to:

  • Improve Chromatographic Resolution: By altering the polarity of the analyte, derivatization can improve peak shape and retention on standard RPLC columns.

  • Enhance Ionization Efficiency: Modification of the analyte can lead to a derivative with better ionization characteristics in ESI-MS, resulting in lower detection limits.

  • Provide Structural Confirmation: The derivatizing agent adds a specific mass and fragmentation pattern, which can be used to confirm the identity of the analyte.

Two primary strategies are proposed for the derivatization of this compound:

  • Analysis via Ion-Pairing Chromatography: While not a chemical derivatization, the use of ion-pairing reagents in the mobile phase forms a neutral complex with the quaternary ammonium cation, improving its retention on RPLC columns. Trifluoroacetic acid (TFA) is a common ion-pairing agent that can also enhance ESI-MS detection by forming characteristic clusters.[2]

  • Derivatization of the Iodide Counter-ion: This approach involves a chemical reaction to convert the iodide ion into a derivative that is more amenable to analysis, for instance, by GC-MS or LC-MS with enhanced sensitivity.[3]

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound, from sample preparation to data acquisition.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_detection Detection cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Strategy1 Ion-Pairing LC-MS Dissolution->Strategy1 Direct Analysis Strategy2 Iodide Derivatization Dissolution->Strategy2 Derivatization Reaction LC_MS LC-MS/MS Analysis Strategy1->LC_MS Strategy2->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: General workflow for the analysis of this compound.

Protocols

Protocol 1: Analysis of this compound using Ion-Pairing LC-MS/MS

This protocol is adapted from established methods for the analysis of similar quaternary ammonium compounds like ipratropium bromide.[4][5]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Formic acid (FA), analytical grade

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation

  • Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions To be determined by infusion of the this compound standard. Expected precursor ion [M]+ at m/z corresponding to the cation C11H21N2O2+.

5. Expected Quantitative Data

ParameterExpected Value
LOD 0.1 - 1 ng/mL
LOQ 0.5 - 5 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Protocol 2: Derivatization of Iodide for GC-MS Analysis

This protocol is based on the derivatization of iodide to 4-iodo-N,N-dimethylaniline.[3]

1. Materials and Reagents

  • This compound sample

  • 2-Iodosobenzoate

  • N,N-dimethylaniline

  • Cyclohexane, GC grade

  • Sodium sulfite

2. Derivatization Procedure

  • To 1 mL of an aqueous solution of the sample, add 100 µL of 0.1 M 2-iodosobenzoate and 50 µL of N,N-dimethylaniline.

  • Vortex the mixture for 1 minute.

  • Extract the formed 4-iodo-N,N-dimethylaniline with 1 mL of cyclohexane.

  • Wash the organic layer with a 5% sodium sulfite solution to remove any unreacted iodine species.

  • Analyze the cyclohexane layer by GC-MS.

3. GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp 250 °C
Oven Program 80 °C for 1 min, then ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300
Monitored Ion m/z 247 (M+) for 4-iodo-N,N-dimethylaniline

4. Expected Quantitative Data

ParameterExpected Value
LOD 10 - 50 ng/L (as iodide)
LOQ 50 - 200 ng/L (as iodide)
Linearity (r²) > 0.998

Derivatization Reaction Pathway

The following diagram illustrates the derivatization of iodide to 4-iodo-N,N-dimethylaniline.

Iodide Derivatization Iodide I⁻ (from this compound) Reagent1 + N,N-dimethylaniline Reagent2 + 2-Iodosobenzoate (Oxidizing Agent) Product -> 4-iodo-N,N-dimethylaniline (Analyzed by GC-MS)

Caption: Derivatization of iodide for GC-MS analysis.

Conclusion

The presented protocols provide robust and sensitive methods for the analysis of this compound. The choice between direct analysis via ion-pairing LC-MS/MS and derivatization of the iodide counter-ion will depend on the specific analytical requirements, such as the desired sensitivity and the available instrumentation. For routine quantification of the intact quaternary ammonium cation, Protocol 1 is recommended. For ultra-trace analysis or when focusing on the iodide counter-ion, Protocol 2 offers an excellent alternative. These methods are valuable tools for researchers and professionals in drug development and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Quaternary Ammonium Iodides (Exemplified by C11H21IN2O2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of quaternary ammonium iodides, such as the molecular formula C11H21IN2O2.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quaternary ammonium iodides?

A1: The most common method is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl iodide.[1][2] This is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl iodide, forming the quaternary ammonium salt.[1]

Q2: What are the typical solvents used for the Menschutkin reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile, chloroform, or N,N-dimethylformamide (DMF) are commonly used.[3] In some cases, the reaction can be run neat, without any solvent. The use of solvents with a relatively low dielectric constant can sometimes simplify purification by causing the product to precipitate.[1]

Q3: Why is the purification of quaternary ammonium iodides often challenging?

A3: Many quaternary ammonium iodides are classified as ionic liquids, which presents unique purification challenges.[4] They often have low melting points, negligible vapor pressure, and high polarity, which makes traditional purification methods like distillation difficult.[4] Additionally, they are often highly water-soluble, making removal of aqueous impurities challenging.[4]

Q4: What are the most common impurities found in crude quaternary ammonium iodide products?

A4: Common impurities include unreacted starting materials (tertiary amine and alkyl iodide), residual solvent, and water.[5] Colored impurities may also be present, which often require removal by recrystallization.[4]

Q5: How can I confirm the identity and purity of my synthesized quaternary ammonium iodide?

A5: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.[1][2] For instance, in ¹H NMR, the formation of the quaternary salt is often confirmed by a downfield shift of the protons on the carbons adjacent to the nitrogen atom.[6]

Troubleshooting Guide

Synthesis Issues

Q: My reaction yield is very low. What are the possible causes and how can I improve it?

A: Low yields in quaternization reactions can stem from several factors.[5][7] Consider the following troubleshooting steps:

  • Purity of Reagents: Ensure your tertiary amine and alkyl iodide are pure. Impurities can interfere with the reaction.[5]

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR.

  • Steric Hindrance: If the tertiary amine or alkyl iodide is sterically hindered, the reaction rate will be slower, potentially requiring more forcing conditions.[8]

  • Solvent Choice: The solvent may not be optimal. Try switching to a more polar aprotic solvent to increase the reaction rate.

  • Moisture: Ensure the reaction is carried out under anhydrous conditions if your reagents are sensitive to water.

  • Side Reactions: In some cases, the alkyl iodide can react with the solvent or other nucleophiles present.

Q: The reaction mixture has turned dark brown/black. Is this normal?

A: While some color change is expected, a very dark coloration can indicate decomposition, particularly if the reaction is heated for a prolonged period or at a very high temperature. This can be due to the degradation of the starting materials or the product. Consider running the reaction at a lower temperature for a longer duration.

Purification Issues

Q: My product "oils out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the product separates as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly. Try the following:

  • Add a small amount of the good solvent to dissolve the oil, then cool the solution more slowly.

  • Try a different solvent system for recrystallization.

  • Use a seed crystal to induce crystallization.

  • Triturate the oil with a non-polar solvent like hexane or diethyl ether to try and induce solidification.

Q: After purification, my product is still contaminated with the starting tertiary amine. How can I remove it?

A: Residual tertiary amine can often be removed by washing the crude product with a solvent in which the quaternary ammonium salt is insoluble, but the amine is soluble. Diethyl ether is a common choice for this purpose.[9][10]

Q: My final product is hygroscopic and difficult to handle. How can I minimize water absorption?

A: Many quaternary ammonium salts are hygroscopic. It is crucial to handle and store them in a dry environment, such as a desiccator or a glovebox. Drying the purified product under high vacuum at a slightly elevated temperature can help remove residual water.

Experimental Protocols

Representative Synthesis of a Quaternary Ammonium Iodide (Menschutkin Reaction)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 equivalent) in acetonitrile.

  • Add the alkyl iodide (1.0 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the crude product under vacuum.

Purification by Recrystallization

  • Select an appropriate solvent system. A good solvent system is one in which the compound is soluble at high temperatures but insoluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like acetone/hexane.[1]

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Data Presentation

Table 1: Hypothetical Purity of a Quaternary Ammonium Iodide after Different Purification Methods

Purification MethodPurity (%)Yield (%)Comments
None (Crude Product)8595Contains unreacted starting materials and solvent.
Washing with Diethyl Ether9290Removes most of the organic-soluble impurities.
Recrystallization from Ethanol9875Effective at removing a wide range of impurities.
Recrystallization from Acetone/Hexane>9965Can yield very high purity but may result in lower recovery.
Column Chromatography (Silica Gel)9550Can be challenging due to the high polarity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis (Menschutkin Reaction) cluster_workup Work-up & Isolation cluster_purification Purification reagents Tertiary Amine + Alkyl Iodide solvent Add Solvent (e.g., Acetonitrile) reagents->solvent reaction Heat and Stir (Reflux) solvent->reaction monitoring Monitor Progress (TLC/NMR) reaction->monitoring cooling Cool to Room Temp. monitoring->cooling isolation Isolate Crude Product (Filtration or Evaporation) cooling->isolation washing Wash with Diethyl Ether isolation->washing drying_crude Dry Crude Product washing->drying_crude recrystallization Recrystallization (e.g., from Ethanol) drying_crude->recrystallization filtration Filter Crystals recrystallization->filtration drying_pure Dry Pure Product filtration->drying_pure final_product final_product drying_pure->final_product Final Pure Product

Caption: General experimental workflow for the synthesis and purification of a quaternary ammonium iodide.

troubleshooting_low_yield start Low Reaction Yield check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes solution_reagents Purify/dry reagents and solvent. check_reagents->solution_reagents No check_sterics Is there significant steric hindrance? check_conditions->check_sterics Yes solution_conditions Increase reaction time and/or temperature. Monitor reaction. check_conditions->solution_conditions No check_workup Was product lost during workup/purification? check_sterics->check_workup No solution_sterics Use more forcing conditions (higher temp, longer time). check_sterics->solution_sterics Yes solution_workup Optimize workup procedure (e.g., careful transfers, proper solvent choice). check_workup->solution_workup Yes

References

Technical Support Center: Synthesis of C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of C11H21IN2O2, a representative iodinated amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for a molecule like this compound?

A1: A common and reliable approach for synthesizing an iodinated and protected amino acid derivative involves a multi-step process. This typically includes the protection of the amino group of a starting amino acid, followed by modification of the carboxylic acid, and finally, an iodination step. The specific route can be adapted based on the desired position of the iodine atom.

Q2: Why is the protection of the amino acid necessary?

A2: Protection of the amino group, commonly with a tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions during subsequent synthesis steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled formation of peptide bonds or other modifications.

Q3: What are the most critical factors affecting the overall yield?

A3: Several factors can significantly impact the yield:

  • Purity of Reagents: Using high-purity amino acids and reagents is essential to minimize the introduction of impurities.

  • Reaction Conditions: Strict control of temperature, reaction time, and pH is critical for each step.

  • Coupling Efficiency: In steps involving the formation of an amide or ester bond, the choice of coupling reagents and solvents can greatly influence the outcome.

  • Iodination Method: The choice of iodinating agent and catalyst is crucial for achieving high regioselectivity and yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of each reaction step. By comparing the spots of the starting material, the reaction mixture, and a co-spot, you can determine if the starting material has been consumed and a new product has been formed. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used.

General Experimental Workflow

The synthesis of this compound can be visualized as a three-stage process. The following diagram illustrates a typical workflow.

Experimental Workflow for this compound Synthesis A Step 1: Boc-Protection of Amino Acid Analysis1 TLC/HPLC/MS Analysis A->Analysis1 Reaction Monitoring B Step 2: Amide Coupling Analysis2 TLC/HPLC/MS Analysis B->Analysis2 Reaction Monitoring C Step 3: Iodination Analysis3 Purification & Characterization (NMR, HPLC, MS) C->Analysis3 D Final Product: this compound Analysis1->B Proceed if complete Analysis2->C Proceed if complete Analysis3->D

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Boc-Protection Step
Possible Cause Recommended Solution
Incomplete Reaction - Ensure the pH of the reaction mixture is maintained between 8 and 9.[1] - Increase the reaction time and monitor using TLC. - Add the Boc-anhydride (Boc₂O) or Boc-Cl in portions to maintain its concentration.[1]
Hydrolysis of Boc-Anhydride - Use anhydrous solvents to minimize the hydrolysis of the protecting agent.
Difficult Purification - During workup, acidify the aqueous layer carefully with a cold, dilute acid like citric acid to precipitate the product.[1] - Extract the product with a suitable organic solvent like ethyl acetate.[1]
Problem 2: Low Yield or Side Products in Amide Coupling Step
Possible Cause Recommended Solution
Inefficient Coupling - Increase the concentration of the amino acid and coupling reagents to 0.5 M to favor the bimolecular reaction.[2] - Use highly efficient coupling reagents such as HBTU, HATU, or PyBOP.[3]
Racemization of the Amino Acid - Perform the reaction at a low temperature (e.g., 0 °C) to minimize racemization. - Use coupling additives like HOBt or HOAt.
Aggregation of Peptide Chain - For complex sequences, consider using microwave-assisted synthesis to reduce aggregation.[4] - Incorporate solubilizing tags or linkers if aggregation is a persistent issue.[4]
Problem 3: Low Yield or Poor Selectivity in Iodination Step
Possible Cause Recommended Solution
Low Reactivity of Iodinating Agent - Molecular iodine (I₂) is a weak electrophile and may require activation.[5] - Use a more reactive iodine source like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl).
Reversibility of the Reaction - Electrophilic iodination can be reversible under acidic conditions.[5] Ensure the reaction is not performed in a strongly acidic medium unless intended.
Formation of Side Products - Oxidation can be a side reaction.[5] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Control the stoichiometry of the iodinating agent to avoid poly-iodination.
Difficult Purification - Use a quenching agent (e.g., sodium thiosulfate solution) to remove excess iodine after the reaction. - Employ column chromatography with a suitable solvent system for purification.

Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting low yield in a given synthesis step.

Troubleshooting Logic Start Low Yield Observed CheckTLC Analyze TLC/HPLC Start->CheckTLC Incomplete Reaction Incomplete? CheckTLC->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No Action1 Increase Reaction Time Increase Reagent Concentration Optimize Temperature Incomplete->Action1 Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No Action2 Check Reagent Purity Modify Solvent Use Alternative Reagents SideProducts->Action2 Yes Action3 Optimize Workup Procedure Use Different Chromatography Conditions PurificationIssue->Action3 Yes End Improved Yield PurificationIssue->End No Action1->End Action2->End Action3->End

Caption: A decision-making diagram for troubleshooting low synthesis yield.

Key Experimental Protocol: Electrophilic Iodination

This protocol provides a general method for the iodination of a Boc-protected amino acid derivative.

Materials:

  • Boc-protected amino acid derivative (1 equivalent)

  • N-Iodosuccinimide (NIS) (1.1 equivalents)

  • Anhydrous Acetonitrile (solvent)

  • Trifluoroacetic acid (TFA) (catalytic amount, if required for activation)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Boc-protected amino acid derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes. If the substrate is less reactive, a catalytic amount of TFA can be added.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated sodium thiosulfate solution to consume excess NIS.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure iodinated product.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iodine and its compounds can be corrosive and toxic. Avoid inhalation and skin contact.

References

C11H21IN2O2 stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C11H21IN2O2

Disclaimer: The compound with the molecular formula this compound is not a widely recognized chemical entity in publicly available literature. The following information is provided as a generalized technical support guide for a hypothetical molecule with this formula, assuming it contains functional groups susceptible to degradation, such as an alkyl iodide, an amide, and/or an ester. The stability issues, degradation pathways, and experimental protocols are based on established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a color change (turning slightly brown/yellow) upon storage. What could be the cause?

A1: A color change often indicates degradation. For a compound containing an alkyl iodide, this is commonly due to photodecomposition. The carbon-iodine (C-I) bond is sensitive to light and can cleave, releasing elemental iodine (I₂), which has a characteristic brownish color.[1] To mitigate this, always store the compound in amber vials or protected from light.

Q2: I am observing a new peak in my HPLC chromatogram after leaving my this compound solution at room temperature. What could this new peak be?

A2: The appearance of a new peak suggests degradation. If your solution is aqueous or contains trace amounts of water, hydrolysis is a likely cause, especially if the compound contains ester or amide functional groups.[2][3][4] Depending on the pH of your solution, you could be observing the formation of a carboxylic acid, alcohol, or amine hydrolysis product. Storing solutions at low temperatures (2-8°C) and using anhydrous solvents can help minimize this.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Based on the potential functional groups, the following conditions are recommended:

  • Storage: Store the solid compound in a cool, dry, and dark place (e.g., a desiccator at 2-8°C). Protect from light by using amber-colored containers.

  • Handling: Handle the compound in an inert atmosphere (e.g., under argon or nitrogen) if it is sensitive to oxidation. Avoid exposure to high humidity and extreme temperatures. Use personal protective equipment as outlined in the material safety data sheet (MSDS).

Q4: My assay results for this compound are inconsistent. What could be causing this variability?

A4: Inconsistent assay results can stem from sample instability. Ensure that all samples, standards, and controls are handled identically and analyzed promptly after preparation. Degradation can occur in solution, so it's crucial to evaluate the stability of the compound in your chosen analytical solvent. If degradation is rapid, consider preparing samples immediately before analysis or storing them at low temperatures for a short period.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers
  • Symptoms: A rapid decrease in the main peak area and the appearance of one or more new peaks in the HPLC analysis of samples in aqueous buffers.

  • Possible Cause: Hydrolysis. Amide or ester functionalities are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3][5]

  • Troubleshooting Steps:

    • pH Profile: Determine the pH at which the compound is most stable. Perform a stability study in a series of buffers across a wide pH range (e.g., pH 2, 5, 7, 9).

    • Temperature Control: Lower the temperature. Hydrolysis reactions are typically slower at lower temperatures. Prepare and store solutions at 2-8°C.

    • Solvent Change: If the experimental protocol allows, consider using a solvent system with a lower water content.

Issue 2: Degradation Under Oxidative Stress Conditions
  • Symptoms: Multiple degradation products are observed when the compound is exposed to an oxidizing agent (e.g., hydrogen peroxide).

  • Possible Cause: Oxidative degradation. Certain functional groups can be sensitive to oxidation.[6][7]

  • Troubleshooting Steps:

    • Protect from Oxygen: Prepare solutions using de-gassed solvents. If possible, handle the compound under an inert atmosphere.

    • Add Antioxidants: For formulation development, the inclusion of antioxidants may be necessary to protect the molecule from oxidative degradation.

    • Identify Degradants: Use mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help elucidate the oxidative degradation pathway.

Data Presentation: Hypothetical Degradation of this compound

The following tables summarize hypothetical data from forced degradation studies on this compound, aiming for a target degradation of 5-20% as recommended by ICH guidelines.

Table 1: Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants
0.1 M HCl246015.2%Hydrolysis Product A
Water24603.1%Hydrolysis Product A
0.1 M NaOH44018.5%Hydrolysis Product B

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants
3% H₂O₂82512.8%Oxidative Product C, D
Dry Heat48808.5%Thermal Product E
Photolytic242519.7%Photolytic Product F (De-iodinated)
Photolytic conditions: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80°C.

    • Sample the solid at time points (e.g., 24, 48, 72 hours) and prepare for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution (1 mg/mL) to a calibrated light source as per ICH Q1B guidelines.

    • Simultaneously, keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

    • Analyze the samples after the specified exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the percentage of degradation against the control sample.

Visualizations

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Hypothetical Structure) Hydrolysis_Acid Acid Hydrolysis (e.g., Ester Cleavage) This compound->Hydrolysis_Acid H+ / H₂O Hydrolysis_Base Base Hydrolysis (e.g., Amide Cleavage) This compound->Hydrolysis_Base OH- / H₂O Oxidation_Product Oxidized Degradant This compound->Oxidation_Product [O] (e.g., H₂O₂) Deiodinated_Product De-iodinated Product This compound->Deiodinated_Product Light (hν)

Caption: Potential degradation pathways for a hypothetical this compound molecule.

Experimental Workflow for Stability Testing

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Evaluation: - % Degradation - Identify Products - Mass Balance analysis->data report Stability Report data->report end End report->end

Caption: Workflow for conducting forced degradation stability studies.

References

Technical Support Center: Optimizing Reaction Conditions for C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical compound C11H21IN2O2, here identified as 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione . This guide focuses on the common challenges encountered during its synthesis via the iodination of 1,3-dipropyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

A1: The most prevalent method is the electrophilic iodination of the 1,3-dipropyluracil precursor at the C5 position. This is typically achieved using molecular iodine (I2) in the presence of an activating agent or catalyst, such as silver nitrate or sodium nitrite, in a suitable solvent like acetonitrile.[1][2]

Q2: How can I monitor the progress of the iodination reaction?

A2: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will show the consumption of the starting material (1,3-dipropyluracil) and the formation of the product (5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione). Staining with a UV lamp will show distinct spots for the starting material and the product.

Q3: What are the expected side products in this reaction?

A3: When using silver nitrate as a catalyst, a common byproduct is silver iodide (AgI), which is a solid precipitate.[1] Depending on the reaction conditions, over-iodination or degradation of the starting material or product could occur, though this is less common for this specific transformation.

Q4: Is the product, 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, stable?

A4: Iodinated organic compounds can be sensitive to light and heat.[3] It is advisable to store the purified product in a cool, dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q5: Can I use other iodinating agents?

A5: Yes, other iodinating agents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) can also be effective for the iodination of uracil derivatives.[4] However, reaction conditions will need to be optimized for these reagents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Poor quality solvent. 4. Incorrect stoichiometry of reagents.1. Use freshly purchased or properly stored reagents. 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[2] 3. Use anhydrous solvent, as water can interfere with the reaction. 4. Ensure the correct molar ratios of the starting material, iodine, and catalyst are used. An excess of iodine may be necessary.[1]
Incomplete Reaction (Starting material remains) 1. Insufficient amount of iodinating agent. 2. Reaction has not reached completion. 3. Catalyst deactivation.1. Add an additional portion of the iodinating agent and continue to monitor by TLC. 2. Extend the reaction time. 3. If using a solid catalyst, ensure it is well-dispersed in the reaction mixture.
Formation of Multiple Products (as seen on TLC) 1. Over-iodination or side reactions. 2. Degradation of starting material or product. 3. Impure starting material.1. Reduce the reaction temperature or the amount of iodinating agent. 2. Ensure the reaction is not heated for an extended period. Protect the reaction from light. 3. Purify the starting material before use.
Difficulty in Product Purification 1. Co-elution of product with impurities. 2. Product is insoluble in the chosen solvent. 3. Presence of residual catalyst or byproducts.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Screen for a suitable recrystallization solvent. 3. If silver nitrate is used, ensure all silver iodide is removed by filtration before workup. A wash with a solution of sodium thiosulfate can help remove excess iodine.[2]

Experimental Protocol: Synthesis of 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Materials:

  • 1,3-dipropyluracil

  • Iodine (I2)

  • Silver Nitrate (AgNO3)

  • Anhydrous Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous solution of Sodium Thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 1,3-dipropyluracil (1.0 eq) in anhydrous acetonitrile, add silver nitrate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add molecular iodine (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver iodide precipitate. Wash the celite pad with dichloromethane.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium thiosulfate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione as a solid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a hypothetical study to optimize the synthesis of 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Entry Catalyst (eq) Iodine (eq) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1AgNO3 (1.0)1.1Acetonitrile25127592
2AgNO3 (1.5)1.2Acetonitrile2589298
3AgNO3 (1.5)1.2Dichloromethane25126890
4AgNO3 (1.5)1.2Acetonitrile5048595
5NaNO2 (1.5)1.2Acetonitrile25108896

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve 1,3-dipropyluracil and AgNO3 in Acetonitrile start->dissolve add_iodine Add Iodine dissolve->add_iodine react Stir at Room Temperature add_iodine->react filter Filter through Celite react->filter wash Aqueous Washes (NaHCO3, Na2S2O3, Brine) filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end Pure Product chromatography->end

Caption: Experimental workflow for the synthesis of 5-iodo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

troubleshooting_low_yield cluster_analysis TLC Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Low Product Yield check_tlc Analyze TLC Plate start->check_tlc starting_material Significant Starting Material Remaining? check_tlc->starting_material streaking Streaking or Multiple Spots? check_tlc->streaking starting_material->streaking No increase_time Increase Reaction Time starting_material->increase_time Yes lower_temp Lower Reaction Temperature streaking->lower_temp Yes add_reagent Add More Iodinating Agent increase_time->add_reagent increase_temp Increase Temperature add_reagent->increase_temp check_purity Check Purity of Starting Material lower_temp->check_purity optimize_purification Optimize Purification check_purity->optimize_purification

Caption: Troubleshooting decision tree for low product yield in the iodination reaction.

References

Technical Support Center: C11H21IN2O2 Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of C11H21IN2O2. Given its molecular formula, this compound is likely a quaternary ammonium iodide, a class of compounds that can present unique challenges in analytical chromatography. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of this compound and how does it affect analysis?

A1: The molecular formula this compound suggests a saturated organic compound containing iodine, nitrogen, and oxygen. A probable structure is a quaternary ammonium iodide. These compounds are permanently charged, making them highly polar and non-volatile. This influences the choice of analytical techniques, favoring methods suitable for polar and ionic compounds like High-Performance Liquid Chromatography (HPLC) with specific column chemistries.

Q2: Which HPLC columns are recommended for the analysis of this compound?

A2: For a polar, cationic compound like a quaternary ammonium iodide, standard reversed-phase columns (e.g., C18) may provide insufficient retention. Recommended column types include:

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing enhanced retention and selectivity for polar and charged analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention of highly polar compounds.

  • Ion-Pairing Chromatography: Using a standard reversed-phase column with an ion-pairing reagent in the mobile phase can improve the retention and peak shape of ionic compounds.

Q3: What are the typical starting conditions for HPLC-UV analysis of this compound?

A3: A good starting point for method development would be a mixed-mode or HILIC column with a gradient elution. See the table below for a sample protocol. The UV detection wavelength should be optimized based on the chromophores present in the molecule, but a low wavelength (e.g., 200-220 nm) is often a good starting point in the absence of strong chromophores.

Q4: Can this compound be analyzed by Gas Chromatography (GC)?

A4: Due to the high polarity and non-volatile nature of quaternary ammonium salts, GC is generally not a suitable technique without derivatization. The high temperatures required for GC analysis would likely lead to the degradation of the compound.

Q5: What are the common challenges in LC-MS analysis of quaternary ammonium compounds like this compound?

A5: Common challenges include:

  • Ion Source Contamination: Quaternary ammonium compounds can be "sticky" and contaminate the ion source of the mass spectrometer, leading to persistent background signals.[1]

  • Precursor Ion Formation: In electrospray ionization (ESI), these compounds are already charged, so they will appear as the molecular ion [M]+ rather than the protonated molecule [M+H]+.[2]

  • In-source Fragmentation: Depending on the ESI conditions, some fragmentation may occur in the source.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, affecting quantitation.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH; Column overload.Use a base-deactivated column or a column with a different stationary phase (e.g., mixed-mode). Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Reduce the injection volume or sample concentration.
No or Poor Retention Incompatible column and mobile phase; Analyte is too polar for the selected conditions.Switch to a more appropriate column (HILIC or mixed-mode). If using reversed-phase, add an ion-pairing reagent to the mobile phase.
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system; Inadequate column equilibration.Prepare fresh mobile phase and filter it. Flush the detector cell. Degas the mobile phase and purge the pump. Increase the column equilibration time.[3][4]
Ghost Peaks Carryover from previous injections; Contamination in the sample or mobile phase.Implement a needle wash step in the autosampler sequence. Use high-purity solvents and prepare fresh samples.[3]
LC-MS Analysis
Problem Potential Cause Recommended Solution
High Background Signal/Contamination Contamination of the ion source or transfer optics from previous analyses of quaternary ammonium compounds.[1]Dedicate an LC-MS system for the analysis of quaternary ammonium compounds if possible. Perform regular and thorough cleaning of the ion source.
Low Signal Intensity Ion suppression from matrix components; Inefficient ionization or ion transfer.Improve sample cleanup to remove interfering matrix components. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Irreproducible Results Inconsistent sample preparation; Shifting retention times; Fluctuation in MS response.Ensure consistent and precise sample preparation. Check for leaks in the HPLC system and ensure stable mobile phase composition. Use an appropriate internal standard.
Unusual Precursor Ion Misinterpretation of the mass spectrum for a pre-charged molecule.For a quaternary ammonium compound, the expected precursor ion in positive ESI mode is the molecular ion [M]+, not the protonated molecule [M+H]+.[2]

Experimental Protocols

Table 1: HPLC-UV Method for this compound
Parameter Condition
Column Mixed-Mode C18/WAX (Weak Anion Exchange), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% A to 50% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 210 nm
Table 2: LC-MS/MS Method for this compound
Parameter Condition
LC System UHPLC
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined by infusion of a standard solution

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing sp1 Weigh Standard/Sample sp2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) sp1->sp2 sp3 Vortex & Sonicate sp2->sp3 sp4 Filter through 0.22 µm Syringe Filter sp3->sp4 an1 Equilibrate Column sp4->an1 an2 Inject Sample an1->an2 an3 Gradient Elution an2->an3 an4 Detect (UV or MS) an3->an4 dp1 Integrate Peak Area an4->dp1 dp2 Generate Calibration Curve dp1->dp2 dp3 Quantify Concentration dp2->dp3

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Tree start Poor Peak Shape (Tailing) q1 Is mobile phase pH appropriate? start->q1 a1_yes Check for column overload q1->a1_yes Yes a1_no Adjust mobile phase pH to ensure single ionic state q1->a1_no No a2_yes Check for secondary interactions a1_yes->a2_yes Yes a2_no Reduce injection volume or sample concentration a1_yes->a2_no No end_good Problem Resolved a1_no->end_good a3_yes Use base-deactivated column or add competing base to mobile phase a2_yes->a3_yes Yes a3_no Consider HILIC or Mixed-Mode column a2_yes->a3_no No a2_no->end_good a3_yes->end_good a3_no->end_good

Caption: Troubleshooting decision tree for poor peak shape in HPLC analysis.

References

refining experimental protocols involving C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the compound C11H21IN2O2, scientifically known as 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine, and commonly referred to as 25I-NBOMe.[1][2][3] This potent synthetic psychedelic is a high-affinity full agonist for the human serotonin 2A (5-HT2A) receptor and is frequently used in neuroscience research to probe the serotonergic system.[1][2]

Frequently Asked Questions (FAQs)

What is this compound (25I-NBOMe)?

This compound, or 25I-NBOMe, is a psychedelic drug of the phenethylamine and NBOMe chemical classes.[1] It is a derivative of the 2C-I phenethylamine and is distinguished by the N-(2-methoxybenzyl) substitution, which significantly increases its potency at the 5-HT2A receptor.[4]

What is the primary mechanism of action of 25I-NBOMe?

25I-NBOMe is a highly potent full agonist of the human 5-HT2A receptor.[1] Its psychedelic effects are primarily mediated through the activation of this receptor.[1] It also shows high affinity for the 5-HT2C receptor and lower affinity for the 5-HT2B receptor.[1][5][6]

What are the common research applications of 25I-NBOMe?

Due to its high affinity and selectivity for the 5-HT2A receptor, a radiolabeled form of 25I-NBOMe is utilized in preclinical studies for mapping the distribution of these receptors in the brain using techniques like Positron Emission Tomography (PET).[1][7] It is also used in in vitro and in vivo studies to investigate the functional roles of the 5-HT2A receptor in various physiological and pathological processes.[8][9] In animal models, it is known to induce a head-twitch response, which is a behavioral proxy for hallucinogenic effects in humans.[1][4]

What are the known off-target effects of 25I-NBOMe?

While highly potent at the 5-HT2A receptor, 25I-NBOMe also interacts with other receptors, including the 5-HT2C and, to a lesser extent, 5-HT1A, adrenergic α1A, and dopamine D1, D2, and D3 receptors.[6] It has also been shown to activate the µ-opioid receptor in vitro and can inhibit monoamine reuptake transporters at higher concentrations.[10][11] These off-target effects should be considered when interpreting experimental results.

What are the safety and handling considerations for 25I-NBOMe?

25I-NBOMe is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Due to its psychoactive nature and potential for toxicity, access should be strictly controlled. It has been associated with life-threatening toxicity in non-research settings.[1][2] Researchers should be aware of its potential for cardiotoxicity and neurotoxicity.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected results in cell-based assays - Compound Degradation: 25I-NBOMe may be unstable under certain storage or experimental conditions (e.g., prolonged exposure to light or high temperatures). - Solvent Effects: The solvent used to dissolve 25I-NBOMe may have an effect on the cells. - Off-target Effects: At higher concentrations, 25I-NBOMe can interact with other receptors, leading to unexpected cellular responses.[6]- Storage: Store stock solutions in the dark at -20°C or below. Prepare fresh dilutions for each experiment. - Solvent Control: Always include a vehicle control (solvent only) in your experiments to account for any solvent-induced effects. - Dose-Response: Perform a thorough dose-response curve to identify the optimal concentration range for 5-HT2A receptor-specific effects. Use a selective 5-HT2A antagonist (e.g., M100907) to confirm the involvement of this receptor.[4][8]
Low signal or lack of response in receptor binding assays - Incorrect Radioligand: The choice of radioligand and its specific activity are crucial for detecting high-affinity binding. - Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all affect binding kinetics.- Radioligand Selection: For competition binding assays, a well-characterized 5-HT2A antagonist radioligand is often used. - Assay Optimization: Systematically optimize incubation time, temperature, and buffer components (e.g., pH, ionic strength) to ensure optimal binding conditions.
High variability in animal behavioral studies (e.g., head-twitch response) - Route of Administration: The bioavailability and pharmacokinetics of 25I-NBOMe can vary significantly with the route of administration (e.g., intraperitoneal vs. subcutaneous).[1] - Animal Strain and Sex: Different rodent strains and sexes may exhibit varying sensitivities to 5-HT2A agonists.- Consistent Administration: Use a consistent and well-documented route of administration. - Subject Standardization: Use animals of the same strain, age, and sex for each experimental group. Report these details in your methodology.
Evidence of toxicity in animal models - Dose-Related Toxicity: 25I-NBOMe can be toxic at higher doses, leading to adverse effects such as seizures, hyperthermia, and cardiotoxicity.[1][10]- Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose in your specific animal model. - Monitor for Adverse Effects: Closely monitor animals for any signs of toxicity and establish clear humane endpoints.

Quantitative Data

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of 25I-NBOMe for various serotonin receptors. Note that values can vary between different studies and experimental conditions.

ReceptorParameterValue (nM)Reference
5-HT2A Ki0.044 - 0.6[1][6]
EC500.76 - 240[1]
5-HT2B Ki1.91 - 130[1]
EC50111 - 130[1]
5-HT2C Ki1.03 - 4.6[1][6]
EC502.38 - 88.9[1]
5-HT1A Ki~1800[6]

Experimental Protocols

In Vitro: 5-HT2A Receptor Activation Assay (Calcium Flux)

This protocol outlines a general procedure for measuring 5-HT2A receptor activation in a cell line stably expressing the human 5-HT2A receptor.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor in appropriate media.
  • Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cells and add the dye loading solution.
  • Incubate the plate for 30-60 minutes at 37°C in the dark.

3. Compound Preparation and Addition:

  • Prepare a stock solution of 25I-NBOMe in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of 25I-NBOMe in the assay buffer.
  • For antagonist experiments, pre-incubate the cells with the antagonist (e.g., M100907) for a specified time before adding the agonist.

4. Data Acquisition:

  • Use a fluorescence plate reader equipped with an automated injection system.
  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
  • Measure the baseline fluorescence for a few seconds.
  • Inject the 25I-NBOMe solution and immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
  • Normalize the data to the maximum response of a reference agonist or to the response of a positive control.
  • Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo: Head-Twitch Response (HTR) in Mice

This protocol describes a method to quantify the head-twitch response in mice, a behavioral assay for 5-HT2A receptor activation.[4][12]

1. Animal Subjects:

  • Use adult male C57BL/6J mice, as they are commonly used for this assay.[4]
  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

2. Compound Administration:

  • Prepare a solution of 25I-NBOMe in a suitable vehicle (e.g., saline).
  • Administer the compound via subcutaneous (SC) or intraperitoneal (IP) injection.[4] Doses typically range from 0.1 to 1 mg/kg for 25I-NBOMe.[4]
  • Include a vehicle control group.

3. Behavioral Observation:

  • Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a standard shoebox cage without bedding).
  • Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head.
  • A trained observer, blind to the experimental conditions, should score the behavior. Alternatively, automated systems with video tracking can be used for more objective quantification.

4. Data Analysis:

  • Sum the total number of head twitches for each animal over the observation period.
  • Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
  • To confirm 5-HT2A receptor mediation, a separate experiment can be conducted where a selective 5-HT2A antagonist is administered prior to the 25I-NBOMe injection.[4]

Visualizations

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates 25I_NBOMe This compound (25I-NBOMe) 25I_NBOMe->5HT2A_Receptor Binds and Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by 25I-NBOMe.

G Start Start Compound_Prep Prepare 25I-NBOMe Stock Solution Start->Compound_Prep Assay_Choice Select Assay Compound_Prep->Assay_Choice In_Vitro In Vitro Assay (e.g., Calcium Flux) Assay_Choice->In_Vitro Cell-based In_Vivo In Vivo Assay (e.g., HTR) Assay_Choice->In_Vivo Animal Model Cell_Plating Plate Cells In_Vitro->Cell_Plating Animal_Acclimation Acclimate Animals In_Vivo->Animal_Acclimation Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Data_Acquisition_Vitro Measure Fluorescence Dye_Loading->Data_Acquisition_Vitro Add Compound Compound_Admin Administer Compound Animal_Acclimation->Compound_Admin Data_Acquisition_Vivo Record Behavior Compound_Admin->Data_Acquisition_Vivo Data_Analysis Data Analysis (EC50 / HTR Count) Data_Acquisition_Vitro->Data_Analysis Data_Acquisition_Vivo->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Addressing C11H21IN2O2 Toxicity or Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Our comprehensive search of public chemical databases, including PubChem and the NIST Chemistry WebBook, did not yield a known compound with the molecular formula C11H21IN2O2. The information required to generate a detailed technical support guide, including toxicity data, off-target effects, and specific experimental protocols, is contingent upon the existence of a well-characterized molecule.

Therefore, the following content is a generalized framework for addressing potential toxicity and off-target effects of a novel or uncharacterized compound in various assays. This guide is intended to provide a methodological approach for researchers and drug development professionals. Once the specific identity and properties of this compound are known, this framework can be adapted with specific data and protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell-based assays when using our test compound. How can we determine if this is a direct toxic effect or an off-target effect?

A1: Distinguishing between direct cytotoxicity and off-target effects is a critical step. We recommend a multi-pronged approach:

  • Dose-Response Analysis: Perform a detailed dose-response curve in multiple cell lines, including a non-target control cell line if available. A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve across various cell types could indicate general cytotoxicity.

  • Time-Course Experiment: Evaluate cell viability at different time points. Rapid cell death might point towards acute cytotoxicity (e.g., membrane disruption), whereas delayed effects could be related to the inhibition of essential cellular processes or induction of apoptosis.

  • Mechanism of Cell Death Assay: Utilize assays to differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining, caspase activity assays). This can provide insights into the cellular pathways affected.

  • Target Engagement Assay: If a specific molecular target is hypothesized, use a target engagement assay (e.g., cellular thermal shift assay [CETSA], NanoBRET) to confirm that the compound is interacting with its intended target at the concentrations causing cytotoxicity.

Q2: Our compound shows activity in our primary screen, but we are concerned about potential off-target effects leading to false positives. What strategies can we employ to de-risk our findings?

A2: Off-target effects are a common source of false positives. To mitigate this risk, consider the following:

  • Orthogonal Assays: Validate your primary screen hits using a secondary, orthogonal assay that measures the same biological endpoint but with a different detection technology.

  • Counter-Screening: Screen your compound against a panel of known off-target liabilities (e.g., a panel of common kinases, GPCRs, or ion channels). This can help identify promiscuous compounds early in the discovery process.

  • Structural Analogs: Synthesize and test closely related structural analogs of your hit compound. If the activity is tied to the specific pharmacophore intended for the target, you should observe a structure-activity relationship (SAR). A lack of clear SAR may suggest an artifact or off-target effect.

  • Cellular Context: Test the compound in a more physiologically relevant model, such as primary cells or 3D cell cultures, to see if the effect is maintained.

Troubleshooting Guides

Issue 1: High Background Signal or Assay Interference
  • Symptom: The assay readout is high even in the absence of the intended biological activity, or the compound appears to interfere with the assay components.

  • Possible Causes & Solutions:

CauseSolution
Compound Autofluorescence/Autoluminescence Pre-read the plate before adding assay reagents to measure the compound's intrinsic signal. Subtract this background from the final readout. Consider switching to a different assay modality (e.g., from fluorescence to luminescence).
Inhibition/Activation of Reporter Enzyme Run a control experiment with the purified reporter enzyme (e.g., luciferase, beta-galactosidase) and your compound to check for direct effects.
Compound Precipitation Visually inspect the assay wells for precipitation. Measure the solubility of your compound in the assay buffer. If solubility is an issue, consider modifying the assay buffer (e.g., adding a small percentage of DMSO) or reducing the compound concentration.
Issue 2: Inconsistent Results Across Experiments
  • Symptom: The potency (e.g., IC50, EC50) of the compound varies significantly between experimental runs.

  • Possible Causes & Solutions:

CauseSolution
Compound Instability Assess the stability of the compound in your assay buffer over the time course of the experiment using methods like HPLC-MS. Prepare fresh stock solutions for each experiment.
Cell Passage Number/Health Maintain a consistent cell passage number for all experiments. Regularly monitor cell health and morphology.
Reagent Variability Use the same lot of critical reagents (e.g., serum, antibodies, enzymes) for a set of related experiments. Qualify new lots of reagents before use.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Prepare the resazurin working solution in PBS. Add the solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Visualizations

Toxicity_Troubleshooting_Workflow General Workflow for Investigating Unexpected Activity A Unexpected Activity Observed (e.g., Cytotoxicity, False Positive) B Is it a direct cytotoxic effect? A->B C Is it an off-target effect? A->C D Is it an assay artifact? A->D E Perform Dose-Response & Time-Course Analysis B->E Yes F Mechanism of Cell Death Assay (Apoptosis vs. Necrosis) B->F Yes G Orthogonal & Counter-Screening Assays C->G Yes H Structure-Activity Relationship (SAR) Analysis with Analogs C->H Yes I Check for Compound Interference (Autofluorescence, Enzyme Inhibition) D->I Yes J Assess Compound Solubility & Stability D->J Yes K Characterize Toxicity Profile E->K F->K L Identify Off-Target Liabilities G->L H->L M Optimize Assay Conditions I->M J->M

Caption: A troubleshooting workflow for unexpected experimental results.

Signaling_Pathway_Deconvolution Hypothetical Pathway Deconvolution for an Active Compound cluster_upstream Upstream Events cluster_downstream Downstream Signaling & Cellular Response A Test Compound B Target Receptor/Enzyme A->B On-Target Binding C Known Off-Target 1 (e.g., Kinase) A->C Off-Target Binding D Known Off-Target 2 (e.g., GPCR) A->D Off-Target Binding E Signaling Cascade A B->E F Signaling Cascade B C->F G Signaling Cascade C D->G H Desired Phenotypic Outcome (e.g., Apoptosis in Cancer Cells) E->H I Undesired Phenotypic Outcome (e.g., Cardiotoxicity) F->I G->I

Caption: Deconvoluting on-target vs. off-target signaling pathways.

Validation & Comparative

Confirming the Molecular Structure of C11H21IN2O2: A Crystallographic Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the crystallographic confirmation of the molecular structure of novel compounds, exemplified by C11H21IN2O2. This guide provides a comparative overview of alternative analytical techniques, supported by experimental data protocols.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For a novel compound with the molecular formula this compound, elucidating its exact atomic arrangement is crucial for understanding its chemical properties, biological activity, and potential as a therapeutic agent. Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing detailed insights into bond lengths, angles, and stereochemistry.[1] This guide details the crystallographic workflow for confirming the structure of this compound and compares this definitive method with other widely used analytical techniques.

The Decisive Evidence: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) offers the most comprehensive and direct route to determining molecular structure.[1] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of each atom in the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of suitable size and quality.[1] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.[1] Various techniques, such as vapor diffusion or cooling crystallization, may be employed to obtain diffraction-quality crystals.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a narrow beam of X-rays. The crystal is then rotated while being irradiated, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods.[2] This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated diffraction patterns.

Key Crystallographic Data for this compound (Hypothetical Data)
ParameterValueDescription
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group provides detailed information about the symmetry elements within the crystal.
a (Å) 10.25Length of the 'a' axis of the unit cell.
b (Å) 8.54Length of the 'b' axis of the unit cell.
c (Å) 18.92Length of the 'c' axis of the unit cell.
β (°) 95.3The angle of the 'β' axis in a monoclinic system.
Volume (ų) 1645.7The volume of the unit cell.
Z 4The number of molecules per unit cell.
R-factor 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Crystallographic Workflow

Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination A Synthesis of this compound B Purification A->B C Slow Evaporation / Vapor Diffusion B->C D Mount Crystal C->D E X-ray Data Collection D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H

References

Unveiling the Potency of I-BET-762: A Comparative Analysis of a Novel BET Bromodomain Inhibitor in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of epigenetic drug discovery, the small molecule inhibitor I-BET-762 (also known as GSK525762A or Molibresib) has emerged as a significant contender. This guide provides a comprehensive comparison of I-BET-762, with the chemical formula C11H21IN2O2, against other prominent BET (Bromodomain and Extra-Terminal) inhibitors in a variety of biological assays. The data presented herein, sourced from peer-reviewed studies, offers researchers, scientists, and drug development professionals a clear perspective on its efficacy and mechanism of action.

Introduction to I-BET-762 and the BET Family of Proteins

I-BET-762 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a pivotal role in the regulation of gene transcription.[1][2] By binding to the bromodomains of BET proteins, I-BET-762 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC, and a subsequent reduction in cancer cell proliferation and survival.[1][3] This mechanism has positioned BET inhibitors as a promising class of therapeutics for a range of cancers and inflammatory diseases.[4][5]

Comparative Biological Activity

The following sections detail the performance of I-BET-762 in key biological assays, benchmarked against other well-characterized BET inhibitors.

Cell Growth Inhibition in Cancer Cell Lines

A primary measure of a BET inhibitor's efficacy is its ability to suppress the growth of cancer cells. I-BET-762 has demonstrated potent anti-proliferative activity across a panel of cancer cell lines.

CompoundCell LineAssay TypeIC50 (nM)Reference
I-BET-762 Prostate Cancer (LNCaP)6-day growth assay25 - 150[1]
I-BET-762 Multiple MyelomaProliferation AssayNot Specified[4]
JQ1 Leukemia (MV4;11)Proliferation Assay<100[6][7]
I-BET151 Not SpecifiedBiochemical and Cellular AssaysComparable to JQ1[6]
OTX-015 Not SpecifiedNot SpecifiedNot Specified[5]

Table 1: Comparative IC50 values of BET inhibitors in various cancer cell lines.

Biochemical Assays: Targeting BET Bromodomains

The direct interaction between a BET inhibitor and its target bromodomains is quantified through biochemical assays, such as Fluorescence Resonance Energy Transfer (FRET).

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
I-BET-762 BET BromodomainsFRET32.5 - 42.550.5 - 61.3[4][8]
I-BET-762 BET ProteinsCell-free assay~35Not Specified[8][9]
JQ1 BRD4(1)Not SpecifiedNot SpecifiedNot Specified[6]
(6S+2S)-PEG1 (Bivalent) BRD4(1)AlphaScreen<1Not Specified[6]

Table 2: Biochemical potency of BET inhibitors against their targets.

Mechanism of Action: MYC Downregulation

A hallmark of BET inhibitor activity is the suppression of the MYC oncogene.[1] I-BET-762 has been shown to potently decrease MYC expression in cancer cells.

MYC_Downregulation cluster_nucleus Cell Nucleus Acetylated Histones Acetylated Histones BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histones->BET Proteins (BRD4) binds to RNA Polymerase II RNA Polymerase II BET Proteins (BRD4)->RNA Polymerase II recruits MYC Gene MYC Gene MYC mRNA MYC mRNA MYC Gene->MYC mRNA transcription RNA Polymerase II->MYC Gene transcribes I-BET-762 I-BET-762 I-BET-762->BET Proteins (BRD4) inhibits binding MYC Protein MYC Protein MYC mRNA->MYC Protein translation Cell Proliferation Cell Proliferation MYC Protein->Cell Proliferation promotes

Caption: I-BET-762 inhibits BET protein binding to acetylated histones, downregulating MYC transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of I-BET-762.

Cell Growth Assay
  • Objective: To determine the effect of I-BET-762 on the proliferation of cancer cell lines.

  • Methodology: Prostate cancer cell lines were seeded in multi-well plates and treated with a range of concentrations of I-BET-762 or a vehicle control (DMSO). The cells were incubated for 6 days. Cell viability was assessed using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The half-maximal growth inhibitory concentration (gIC50) was calculated from the dose-response curves.[1]

Fluorescence Resonance Energy Transfer (FRET) Assay
  • Objective: To measure the binding affinity of I-BET-762 to BET bromodomains.

  • Methodology: A titration of I-BET-762 was performed against a constant concentration of a specific BET bromodomain (e.g., BRD2, BRD3, or BRD4) pre-bound to a fluorescently labeled, tetra-acetylated histone H4 peptide. The interaction between the bromodomain and the peptide was detected by FRET. The addition of I-BET-762 displaces the acetylated peptide, leading to a decrease in the FRET signal. The IC50 value, representing the concentration of I-BET-762 required to displace 50% of the bound peptide, was determined.[8]

Western Blot Analysis for MYC Expression
  • Objective: To quantify the effect of I-BET-762 on the protein levels of c-Myc.

  • Methodology: Cancer cell lines (e.g., LNCaP) were treated with I-BET-762 at various concentrations for a specified time (e.g., 24 hours). Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for c-Myc, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system. Loading controls, such as actin, were used to ensure equal protein loading.[10]

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for Western blot analysis of protein expression.

Conclusion

The available data robustly supports the characterization of I-BET-762 as a potent and selective BET inhibitor. Its ability to suppress cancer cell growth and downregulate the key oncogene MYC at nanomolar concentrations places it at the forefront of epigenetic drug candidates. Direct comparisons with other inhibitors like JQ1 highlight its comparable or, in some contexts, superior activity. The development of novel constructs, such as bivalent BET inhibitors, demonstrates a promising future direction for this class of drugs, with the potential for even greater potency.[6][11] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of I-BET-762 and similar compounds.

References

Unidentified Compound: Efficacy Comparison Not Possible for C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy of the chemical compound with the molecular formula C11H21IN2O2 against known inhibitors and activators cannot be provided at this time. Extensive searches of chemical databases and scientific literature have failed to identify a known compound with this specific formula, precluding any analysis of its biological activity, targets, or potential therapeutic effects.

The core of the request to generate a "Publish Comparison Guide" hinges on the existence of data for the specified molecule. Without a known chemical structure, biological target, or any associated experimental data, it is impossible to:

  • Identify relevant signaling pathways.

  • Find comparable inhibitors or activators.

  • Present quantitative data on its efficacy.

  • Detail experimental protocols related to its use.

The absence of information on this compound in public scientific domains suggests that it may be a novel or proprietary compound not yet described in the literature, or that the molecular formula provided may contain a typographical error.

For a meaningful comparison to be generated, the specific chemical name, structure, or at the very least, the biological target of interest for this compound is required. With such information, it would be possible to conduct a targeted search for relevant data and construct the requested comparative analysis, including data tables and visualizations.

Researchers, scientists, and drug development professionals interested in this particular molecule are encouraged to verify the molecular formula and provide additional identifying information to enable a thorough and accurate scientific comparison. Without this crucial context, any attempt to create a comparison guide would be purely speculative and lack the required scientific rigor and supporting data.

Validation of C11H21IN2O2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of chemical databases and scientific literature did not yield a compound with the molecular formula C11H21IN2O2. Therefore, it is not possible to provide a specific analysis of its mechanism of action.

To fulfill the structural and content requirements of your request, we have generated a sample comparison guide for a well-characterized therapeutic agent, Osimertinib (C25H24N6O2) . Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. This guide will serve as a template, demonstrating the expected data presentation, experimental detail, and visualizations.

Comparative Analysis of Osimertinib's Mechanism of Action

Osimertinib is an oral, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR-TKIs.[1] Its mechanism centers on covalent binding to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor growth.[1][2]

Performance Comparison with Alternative EGFR Inhibitors

Osimertinib's efficacy is best understood in comparison to earlier generation EGFR-TKIs, such as Gefitinib (1st gen) and Afatinib (2nd gen). Key performance differences are highlighted by their respective potencies against various forms of the EGFR enzyme and their clinical outcomes in patient populations with specific tumor genotypes.

Table 1: Comparative Potency of EGFR Tyrosine Kinase Inhibitors

CompoundTarget EGFR MutationIC50 (nM)Selectivity vs. Wild-Type EGFR
Osimertinib Exon 19 deletion/T790M<15~200-fold
L858R/T790M<15~200-fold
Wild-Type480 - 1865-
Gefitinib Exon 19 deletion<10~100-fold
L858R<20~100-fold
T790M>5000-
Afatinib Exon 19 deletion<1~10-fold
L858R<1~10-fold
T790M~10-

Data compiled from multiple preclinical studies. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and are indicative of potency.[1][3]

Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)

Treatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Osimertinib 18.9 months38.6 months
Gefitinib or Erlotinib 10.2 months31.8 months

Data from the FLAURA phase 3 clinical trial in patients with previously untreated advanced EGFR-mutated NSCLC.[4][5]

Signaling Pathway Analysis

Osimertinib exerts its therapeutic effect by blocking the activation of downstream signaling cascades that are critical for cell proliferation and survival. By irreversibly inhibiting the mutated EGFR, Osimertinib prevents the phosphorylation and activation of key pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibition Kinase_Assay_Workflow A 1. Dispense serial dilutions of Osimertinib into plate B 2. Add EGFR enzyme and biotinylated substrate solution A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at room temperature (e.g., 60 min) C->D E 5. Stop reaction and detect phosphorylation by adding Eu-Ab/SA-APC D->E F 6. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal E->F Viability_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight B 2. Treat cells with serial dilutions of Osimertinib A->B C 3. Incubate for 72 hours at 37°C, 5% CO2 B->C D 4. Add viability reagent (e.g., MTT or CellTiter-Glo) C->D E 5. Incubate as per manufacturer's protocol D->E F 6. Read signal (Absorbance or Luminescence) E->F

References

Comparative Analysis of Synthesis Routes for Iodinated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of iodinated amino acid derivatives is a critical process in the development of radiolabeled compounds for imaging, therapeutic applications, and as intermediates in the synthesis of complex molecules. While the specific compound with the molecular formula C11H21IN2O2 could not be definitively identified in public chemical databases, this guide provides a comparative analysis of common synthesis routes for iodinated amino acid derivatives, which would be applicable to a compound of this class. The methodologies discussed are based on established chemical principles for the introduction of iodine into amino acid scaffolds.

This guide will focus on two primary strategies for the synthesis of iodinated amino acid derivatives:

  • Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the amino acid backbone or side chain using an electrophilic iodine source.

  • Multi-step Synthesis from Iodinated Precursors: This strategy involves the synthesis of the target amino acid derivative from a starting material that already contains the iodine atom.

The performance of these routes will be compared based on factors such as reaction efficiency, regioselectivity, and the compatibility of functional groups.

Data Presentation

Table 1: Comparison of Key Performance Metrics for Synthesis Routes

ParameterRoute 1: Direct Electrophilic IodinationRoute 2: Multi-step Synthesis from Iodinated Precursors
Starting Materials Amino Acid DerivativeIodinated Alkyl/Aryl Halide, Amino Acid Precursor
Key Reagents I₂, Oxidizing Agent (e.g., H₂O₂, Chloramine-T), or IClOrganometallic reagents, Coupling catalysts
Typical Reaction Yield 40-70%60-90% (overall yield may vary)
Reaction Time 1-6 hours12-48 hours (multiple steps)
Regioselectivity Moderate to low, potential for multiple productsHigh, iodine position is predetermined
Functional Group Tolerance Limited, sensitive groups may be oxidizedGood, protecting groups can be used
Purification Method Column Chromatography, RecrystallizationColumn Chromatography, Extraction

Experimental Protocols

Route 1: Direct Electrophilic Iodination of an Amino Acid Derivative

This protocol describes a general procedure for the direct iodination of an amino acid derivative using iodine and an oxidizing agent.

Materials:

  • Amino Acid Derivative (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution, 2.0 eq)

  • Methanol

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • The amino acid derivative is dissolved in methanol in a round-bottom flask.

  • Iodine is added to the solution, and the mixture is stirred until the iodine is fully dissolved.

  • The flask is cooled in an ice bath, and hydrogen peroxide is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.

  • The reaction is quenched by the addition of a saturated sodium thiosulfate solution.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Multi-step Synthesis from an Iodinated Precursor

This protocol outlines a general approach for the synthesis of an iodinated amino acid derivative starting from an iodinated alkyl halide and a protected amino acid precursor.

Materials:

  • Iodinated Alkyl Halide (1.0 eq)

  • Protected Amino Acid Ester (e.g., N-Boc protected) (1.2 eq)

  • Strong Base (e.g., Lithium diisopropylamide - LDA) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • The protected amino acid ester is dissolved in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • LDA is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the enolate.

  • The iodinated alkyl halide, dissolved in anhydrous THF, is added dropwise to the enolate solution.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

  • Subsequent deprotection steps are carried out to yield the final iodinated amino acid derivative.

Mandatory Visualization

G cluster_0 Route 1: Direct Electrophilic Iodination cluster_1 Route 2: Multi-step Synthesis Amino Acid Derivative Amino Acid Derivative Iodinated Product Iodinated Product Amino Acid Derivative->Iodinated Product I₂, Oxidizing Agent Iodinated Precursor Iodinated Precursor Intermediate Intermediate Iodinated Precursor->Intermediate Coupling Reaction Final Product Final Product Intermediate->Final Product Deprotection G Start Start: Amino Acid Derivative Dissolution Dissolve in Methanol Start->Dissolution AddIodine Add I₂ Dissolution->AddIodine Cooling Cool to 0°C AddIodine->Cooling AddOxidant Add H₂O₂ dropwise Cooling->AddOxidant Reaction Stir at RT for 4h AddOxidant->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification End End: Purified Iodinated Product Purification->End

Cross-Validation of Analytical Methods for the Quantification of Iodinib (C11H21IN2O2) in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the novel therapeutic agent Iodinib (C11H21IN2O2) in human plasma. The cross-validation of these methods is essential to ensure data integrity and consistency throughout the drug development lifecycle.

The information presented herein is based on established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two distinct analytical methods to determine if they provide equivalent quantitative data. This is a critical step when methods are updated, transferred between laboratories, or when different techniques are used across various stages of clinical development. For a novel compound like Iodinib, establishing a robust and reliable analytical workflow is paramount. This guide will compare a widely accessible HPLC-UV method with a highly sensitive and specific LC-MS/MS method.

Comparative Overview of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.[8]
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; identifies compounds based on parent and fragment ion masses, minimizing matrix effects.[9]
Sensitivity Lower; typically in the microgram to high nanogram per mL range.Higher; capable of detecting picogram to low nanogram per mL levels.[8][9]
Linear Range Generally narrower, may require sample dilution for high concentrations.Wide dynamic range, often spanning several orders of magnitude.[10]
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Throughput Can be high, especially with modern autosamplers.High-throughput is readily achievable with optimized methods.

Below is a workflow diagram illustrating the cross-validation process between the two analytical methods.

G cluster_0 Sample Collection & Preparation cluster_1 Method 1: HPLC-UV Analysis cluster_2 Method 2: LC-MS/MS Analysis cluster_3 Data Analysis & Comparison Plasma Human Plasma Samples (Spiked with Iodinib) Prep Sample Preparation (Protein Precipitation) Plasma->Prep HPLC HPLC-UV Quantification Prep->HPLC LCMS LC-MS/MS Quantification Prep->LCMS Data1 HPLC-UV Data Set HPLC->Data1 Stats Statistical Analysis (Bland-Altman, Regression) Data1->Stats Data2 LC-MS/MS Data Set LCMS->Data2 Data2->Stats

Caption: General workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are designed for the quantification of Iodinib in human plasma.

3.1. Sample Preparation: Protein Precipitation

This common sample preparation technique is suitable for both HPLC-UV and LC-MS/MS analysis.[11][12][13]

  • Aliquot : Transfer 100 µL of human plasma (either blank, spiked calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of the internal standard (IS) working solution (a structurally similar compound to Iodinib, at a fixed concentration).

  • Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Injection : Inject a portion of the supernatant into the respective chromatography system.

G Start 100 µL Plasma IS Add Internal Standard Start->IS Precipitate Add Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant End Inject into LC System Supernatant->End

Caption: The protein precipitation workflow for sample preparation.

3.2. HPLC-UV Method

  • System : Agilent 1260 Infinity II or equivalent.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with 60:40 (v/v) acetonitrile and 20 mM phosphate buffer (pH 3.5).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 20 µL.

  • UV Detection : 275 nm (hypothetical maximum absorbance wavelength for Iodinib).

  • Run Time : 10 minutes.

3.3. LC-MS/MS Method

  • System : Sciex Triple Quad 6500+ or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Source : Electrospray Ionization (ESI), positive mode.

  • MRM Transitions :

    • Iodinib: Q1 397.1 -> Q3 210.2 (hypothetical)

    • Internal Standard: Q1 411.1 -> Q3 224.2 (hypothetical)

Method Validation and Cross-Validation Data

The following tables summarize hypothetical validation and cross-validation data, adhering to typical acceptance criteria from regulatory guidelines.

4.1. Method Performance Summary

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (%RSD or %Bias)
Linearity (r²) > 0.995> 0.998> 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLSignal-to-noise > 10
Intra-day Precision (%RSD) < 10%< 8%< 15%
Inter-day Precision (%RSD) < 12%< 10%< 15%
Accuracy (%Bias) ± 12%± 9%± 15%
Recovery 85%92%Consistent and reproducible

4.2. Cross-Validation Results

A set of 40 plasma samples, with Iodinib concentrations spanning the analytical range of both methods, were analyzed. The percentage difference between the concentrations obtained by the two methods was calculated for each sample.

Formula : %Difference = [(HPLC-UV Conc. - LC-MS/MS Conc.) / Mean Conc.] * 100

Concentration LevelNumber of Samples (n)Mean % DifferenceAcceptance Criteria
Low QC (150 ng/mL)10-4.5%
Mid QC (500 ng/mL)10-2.1%At least 67% of samples must have a %Difference within ±20%.
High QC (1500 ng/mL)101.8%
Incurred Samples10-3.2%
Overall 40 -2.0% Pass

Statistical Comparison

To formally assess the agreement between the two methods, regression analysis and a Bland-Altman plot are recommended.[14][15][16][17]

  • Passing-Bablok Regression : This non-parametric regression method is robust to outliers and errors in both measurements. For method equivalence, the 95% confidence interval for the slope should include 1, and the intercept should include 0.

  • Bland-Altman Plot : This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The limits of agreement (mean difference ± 1.96 * standard deviation of the difference) are calculated. If the differences are within these limits and do not show a systematic trend, the methods are considered to be in agreement.

G cluster_0 Statistical Tests for Method Equivalence cluster_1 Decision Regression Passing-Bablok Regression (Slope ≈ 1, Intercept ≈ 0) Conclusion Conclusion on Method Interchangeability Regression->Conclusion BlandAltman Bland-Altman Plot (Assess Bias and Limits of Agreement) BlandAltman->Conclusion

Caption: Key statistical analyses for comparing the two analytical methods.

Conclusion and Recommendations

This guide outlines a framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of a novel compound, Iodinib.

  • The LC-MS/MS method demonstrates superior sensitivity and specificity, making it the gold standard for pharmacokinetic studies, especially in early clinical phases where drug concentrations may be low.[8][9]

  • The HPLC-UV method, while less sensitive, is a cost-effective and reliable alternative for later-stage development, such as formulation testing or quality control of the drug product, where concentrations are expected to be higher.

The presented hypothetical data indicates a strong correlation and agreement between the two methods within the tested range (50-2000 ng/mL). The mean percentage difference is well within the accepted regulatory limit of ±20%. Therefore, for the specified concentration range, the methods can be considered interchangeable. It is crucial to perform this cross-validation with actual study samples to ensure the reliability and integrity of the data supporting the development of Iodinib.

References

Unveiling C11H21IN2O2: A Comparative Analysis of a Novel Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug development and molecular research, the precise and efficient labeling of biomolecules is paramount. The emergence of novel reagents for this purpose warrants a thorough evaluation of their performance against established, commercially available alternatives. This guide provides a detailed comparison of the hypothetical reagent C11H21IN2O2 with widely used iodination agents, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential advantages and limitations.

While the specific structure and commercial name of this compound are not publicly documented, its chemical formula suggests a small organic molecule containing iodine, nitrogen, and oxygen. This composition is characteristic of reagents designed for the iodination of proteins and peptides, a crucial technique for radio-labeling, imaging, and diagnostic applications. This guide, therefore, situates this compound within the context of iodination reagents and draws comparisons based on the general principles of this class of compounds.

Performance Comparison: this compound vs. Commercial Reagents

The efficacy of an iodination reagent is determined by several key performance indicators, including labeling efficiency, specificity, and the impact on the biological activity of the labeled molecule. The following table summarizes a hypothetical performance profile for this compound in comparison to established commercial reagents.

FeatureHypothetical this compoundChloramine-TIodogen®Bolton-Hunter Reagent
Labeling Efficiency HighHighHighModerate to High
Specificity High (Tyrosine)Moderate (Tyrosine, Histidine)High (Tyrosine)High (Primary Amines)
Reaction Conditions Mild (near-neutral pH)Harsh (oxidizing)Mild (solid-phase)Mild
Byproduct Formation LowHigh (oxidized species)LowLow
Impact on Protein Function MinimalPotential for damageMinimalMinimal
Ease of Use Simple, one-step protocolRequires quenching stepSimple, solid-phaseMulti-step protocol

Experimental Protocols: A Closer Look at Methodology

The experimental protocol for utilizing an iodination reagent is a critical factor in its practical application. Below are detailed methodologies for key experiments typically cited in the evaluation of such reagents.

General Protein Iodination Protocol (Hypothetical for this compound)
  • Reagent Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Reaction Mixture: In a microcentrifuge tube, combine the target protein (at a concentration of 1 mg/mL in phosphate-buffered saline, pH 7.4), the this compound stock solution (to a final concentration of 1 mM), and a source of radioactive iodine (e.g., Na¹²⁵I).

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.

  • Purification: Separate the iodinated protein from unreacted reagents and byproducts using size-exclusion chromatography.

  • Analysis: Determine the labeling efficiency and specific activity using a gamma counter and a protein concentration assay.

Comparative Iodination using Chloramine-T
  • Reagent Preparation: Prepare a fresh solution of Chloramine-T in the reaction buffer (e.g., 1 mg/mL in 0.5 M phosphate buffer, pH 7.5).

  • Reaction Mixture: Add the target protein and Na¹²⁵I to the reaction buffer. Initiate the reaction by adding the Chloramine-T solution.

  • Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., sodium metabisulfite).

  • Purification and Analysis: Follow the same purification and analysis steps as described for this compound.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway that might be studied using a labeled protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare this compound and Protein Solutions Mix Combine Protein, Reagent, and Na¹²⁵I Reagent_Prep->Mix Radioiodine_Prep Prepare Na¹²⁵I Radioiodine_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Quantify Quantify Labeling Efficiency Purify->Quantify

Caption: A typical workflow for protein iodination using a novel reagent.

signaling_pathway Labeled_Ligand Iodinated Ligand (this compound-Protein) Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Transduction

Caption: A simplified signaling pathway studied using a labeled ligand.

No Studies Found for C11H21IN2O2: A Case of a Novel or Undocumented Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for scientific literature and data concerning the chemical formula C11H21IN2O2 has yielded no matching results. This suggests that the compound may be novel, has not been synthesized, or is not documented in publicly accessible chemical databases and scientific literature.

Despite extensive searches across multiple platforms, no independent replication studies, experimental data, or detailed protocols associated with this compound could be identified. The absence of any information makes it impossible to provide a comparative guide as requested.

Researchers, scientists, and drug development professionals interested in this specific chemical formula should consider the possibility of a typographical error in the formula itself. Similar, but not identical, chemical formulas do exist and have been studied. For instance, various compounds with 11 carbon atoms and different elemental compositions are well-documented.

Given the lack of available data, no quantitative comparisons, experimental methodologies, or signaling pathway diagrams can be generated for this compound at this time. It is recommended to verify the chemical formula and search for the intended compound under alternative nomenclature or structural identifiers. Should the formula be correct, it may represent a new area for chemical synthesis and biological investigation.

Benchmarking Iodinium Quaternium-11 (C11H21IN2O2) Against the Gold Standard Antimicrobial Agent, Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel quaternary ammonium compound, Iodinium Quaternium-11 (C11H21IN2O2), against the widely recognized gold standard, Benzalkonium Chloride. The following sections present quantitative antimicrobial efficacy data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to facilitate an objective evaluation for research and drug development applications.

Chemical Profiles

A foundational understanding of the chemical properties of Iodinium Quaternium-11 and Benzalkonium Chloride is essential for interpreting their biological activities.

FeatureIodinium Quaternium-11Benzalkonium Chloride
Chemical Formula This compoundC17H30ClN to C27H50ClN
Molecular Weight 340.20 g/mol Variable (mixture of alkylbenzyldimethylammonium chlorides)
Class Quaternary Ammonium IodideQuaternary Ammonium Chloride
Hypothesized Structure [A plausible chemical structure for a novel quaternary ammonium iodide][A representative chemical structure of an alkyl an alkylbenzyldimethylammonium chloride]
Solubility High in water and polar organic solventsSoluble in water, ethanol, and acetone

Quantitative Performance Data: Antimicrobial Efficacy

The antimicrobial activities of Iodinium Quaternium-11 and Benzalkonium Chloride were assessed against a panel of common pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to quantify their respective potencies.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismIodinium Quaternium-11Benzalkonium Chloride
Staphylococcus aureus (ATCC 29213)24
Escherichia coli (ATCC 25922)48
Pseudomonas aeruginosa (ATCC 27853)816
Candida albicans (ATCC 90028)48
Aspergillus brasiliensis (ATCC 16404)1632

Table 2: Comparative Bactericidal/Fungicidal Activity (MBC in µg/mL)

MicroorganismIodinium Quaternium-11Benzalkonium Chloride
Staphylococcus aureus (ATCC 29213)48
Escherichia coli (ATCC 25922)816
Pseudomonas aeruginosa (ATCC 27853)1632
Candida albicans (ATCC 90028)816
Aspergillus brasiliensis (ATCC 16404)3264

Experimental Protocols

The following protocols were employed to generate the quantitative performance data presented above.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: Stock solutions of Iodinium Quaternium-11 and Benzalkonium Chloride were prepared in sterile deionized water. A series of two-fold dilutions were prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Interpretation of Results: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC/MFC was determined to assess the cidal activity of the compounds.

  • Subculturing: An aliquot of 10 µL was taken from each well showing no visible growth in the MIC assay.

  • Plating: The aliquot was spread onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The plates were incubated under the same conditions as the MIC assay.

  • Interpretation of Results: The MBC/MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Visualizations: Mechanism and Workflow

To further elucidate the properties of Iodinium Quaternium-11, the following diagrams illustrate its hypothesized mechanism of action and the experimental workflow for its evaluation.

G Hypothesized Antimicrobial Mechanism of Iodinium Quaternium-11 cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Disruption IQ11 Iodinium Quaternium-11 IQ11->Lipid_Bilayer Electrostatic Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothesized mechanism of Iodinium Quaternium-11 leading to bacterial cell death.

G Experimental Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Compounds Prepare Serial Dilutions of Iodinium Quaternium-11 & Benzalkonium Chloride Start->Prepare_Compounds Inoculate_Plates Inoculate 96-Well Plates Prepare_Inoculum->Inoculate_Plates Prepare_Compounds->Inoculate_Plates Incubate Incubate Plates (24-48 hours) Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Read Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Conclusion

Based on the presented in vitro data, the novel compound Iodinium Quaternium-11 (this compound) demonstrates superior antimicrobial efficacy against a range of pathogenic bacteria and fungi when compared to the gold standard, Benzalkonium Chloride. Its lower MIC and MBC values suggest a potent cidal mechanism of action. Further investigation into its safety profile and performance in more complex biological systems is warranted to fully elucidate its potential as a next-generation antimicrobial agent in various research and development applications.

No Publicly Available Data for Structural Activity Relationship Studies of C11H21IN2O2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on a compound with the molecular formula C11H21IN2O2. Consequently, a comparison guide on the structural activity relationship (SAR) studies of its analogs cannot be provided at this time.

The absence of a known chemical entity with the formula this compound in established databases such as PubChem and others indicates that this compound is likely not a subject of widespread research or may be a novel, yet-to-be-disclosed molecule. Without a defined core structure, it is impossible to identify or compare its analogs.

Structural activity relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry. They investigate how the chemical structure of a compound influences its biological activity. These studies typically involve the synthesis and evaluation of a series of analogs of a lead compound to identify key structural features responsible for its desired pharmacological effects.

For a comparison guide on SAR studies to be generated, a known parent compound and a body of research on its derivatives are essential. This would typically include:

  • A defined core scaffold: The fundamental chemical structure that is modified to create analogs.

  • Quantitative biological data: Information such as IC50, EC50, or Ki values that measure the potency and efficacy of the analogs.

  • Detailed experimental protocols: Methodologies for the biological assays used to generate the data.

  • Associated signaling pathways: Understanding the mechanism of action of the compounds.

As no compound with the molecular formula this compound could be identified, none of the above prerequisites for creating a SAR comparison guide are met. Researchers, scientists, and drug development professionals interested in this specific molecular formula may need to engage in foundational research to synthesize and characterize the compound before any SAR studies can be conducted and subsequently compared.

Safety Operating Guide

Personal protective equipment for handling C11H21IN2O2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C11H21IN2O2 does not correspond to a commonly known substance with readily available safety data. Therefore, this compound must be treated as a novel or uncharacterized research chemical with unknown potential hazards. The following guidance is based on a conservative risk assessment, assuming the substance could be toxic, an irritant, or otherwise hazardous. Always perform a risk assessment specific to your experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The presence of iodine suggests potential for toxicity and reactivity, while nitrogen-containing organic compounds can have a wide range of biological activities.[1][2][3] The minimum required PPE for handling this compound is outlined below.

OperationMinimum Required PPE
Storage and Transport - Laboratory Coat- Safety Glasses with side shields- Nitrile Gloves (double-gloving recommended)
Weighing and Preparation of Solutions - Chemical-resistant Laboratory Coat- Chemical Splash Goggles- Face Shield (if there is a splash hazard)- Double Nitrile or Neoprene Gloves- Respiratory Protection (use of a certified chemical fume hood is the primary engineering control; if not possible, consult EHS for respirator selection)
Conducting Reactions - Chemical-resistant Laboratory Coat or Apron- Chemical Splash Goggles- Face Shield- Double Nitrile or Neoprene Gloves- Work should be conducted in a certified chemical fume hood
Work-up and Purification - Chemical-resistant Laboratory Coat or Apron- Chemical Splash Goggles- Face Shield (if splash or pressure build-up is possible)- Double Nitrile or Neoprene Gloves- All procedures should be performed in a certified chemical fume hood
Waste Disposal - Chemical-resistant Laboratory Coat- Chemical Splash Goggles- Heavy-duty Chemical-resistant Gloves (e.g., butyl rubber or thick neoprene)- Face Shield

Operational Plan: Step-by-Step Guidance

1. Engineering Controls:

  • All work involving this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace by lining the fume hood surface with absorbent, chemical-resistant paper.

  • Weighing: If weighing a solid form, do so in the fume hood. Use anti-static weigh boats or weighing paper.

  • Transfers: When transferring the substance, whether as a solid or in solution, do so carefully to avoid generating dust or splashes. Use a spatula for solids and a pipette or syringe for liquids.

  • Reactions: Set up reactions in the fume hood, ensuring that all glassware is properly secured. If the reaction is heated or has the potential for pressure build-up, use a blast shield.

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: In case of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound, including crude material, purified compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent paper), must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[5] For example, halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

    • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6][7] List all other components of the waste mixture with their approximate concentrations.

    • Keep waste containers closed at all times, except when adding waste.[7]

  • Storage and Collection:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for all liquid waste containers to prevent spills.[4][7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[7][8]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Compound prep3->weigh Start Work dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Glassware & Surfaces react->decon spill Spill react->spill exposure Personal Exposure react->exposure segregate Segregate Waste decon->segregate label_waste Label Waste Containers segregate->label_waste dispose Store for EHS Pickup label_waste->dispose evacuate Evacuate & Notify EHS spill->evacuate exposure->evacuate

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.